Product packaging for 4-(Pyrrolidin-1-yl)pyridin-2-amine(Cat. No.:CAS No. 722550-01-8)

4-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No.: B112945
CAS No.: 722550-01-8
M. Wt: 163.22 g/mol
InChI Key: RKWAPJTWMVCWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyrrolidin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B112945 4-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 722550-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWAPJTWMVCWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620316
Record name 4-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722550-01-8
Record name 4-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(pyrrolidin-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Whitepaper on 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to the heterocyclic amine, 4-(pyrrolidin-1-yl)pyridin-2-amine. This compound has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases. This document details the physicochemical properties, experimental protocols for its synthesis, and its pivotal role in the drug discovery landscape. A particular focus is placed on its application as a precursor to the JAK inhibitor Upadacitinib, illustrating its significance in modern medicinal chemistry.

Introduction: A Molecule of Growing Importance

This compound (CAS No. 722550-01-8) is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry as a versatile and indispensable building block. While not a therapeutic agent in itself, its unique structural features make it an ideal starting point for the synthesis of complex, biologically active molecules. Its primary role is as a key intermediate, particularly in the construction of compounds targeting the Janus kinase (JAK) family of enzymes, which are central to inflammatory and immune responses.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of its precursor, 2-amino-4-chloropyridine. The synthesis of 2-amino-4-chloropyridine was first reported in 1931 by Karl Friedrich, who prepared it via the reduction of 4-chloro-2-nitropyridine. This foundational work paved the way for the development of a wide range of 2-aminopyridine derivatives.

The synthesis of this compound itself is a logical extension of this earlier chemistry, employing a nucleophilic aromatic substitution (SNAr) reaction. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its preparation is a well-established transformation in medicinal chemistry. Its importance grew in tandem with the rise of kinase inhibitors as a major class of therapeutic agents. The development of drugs like Upadacitinib has solidified the role of this compound as a commercially significant chemical entity.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its use in synthesis and for quality control. The available data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 722550-01-8
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Boiling Point 353.0 ± 27.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Appearance Solid-
Solubility Information not widely available-

Table 2: Spectral Data for this compound

Technique Data
¹H NMR Data not available in detail in the searched literature.
¹³C NMR Data not available in detail in the searched literature.
IR Spectroscopy Data not available in detail in the searched literature.
Mass Spectrometry Data not available in detail in the searched literature.

Note: Detailed, publicly available spectral data from peer-reviewed sources is limited. Researchers should obtain a Certificate of Analysis (COA) from their supplier or perform their own analytical characterization.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 4-substituted 2-aminopyridine with pyrrolidine. The most common precursor is 2-amino-4-chloropyridine.

Synthesis of the Precursor: 2-Amino-4-chloropyridine

Several methods for the synthesis of 2-amino-4-chloropyridine have been reported. One common laboratory-scale method involves the multi-step conversion of 2-picoline. A more direct industrial approach often starts from 2-chloropyridine.

Synthesis of this compound via Nucleophilic Aromatic Substitution

The reaction proceeds by the displacement of the chloride ion from the 4-position of the pyridine ring by the secondary amine of pyrrolidine. This reaction is typically carried out at elevated temperatures and may be facilitated by a base.

Experimental Protocol:

To a solution of 2-amino-4-chloropyridine (1.0 equivalent) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.5-2.0 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The reaction mixture is heated to a temperature between 120-180 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Nucleophilic Aromatic Substitution cluster_workup Work-up and Purification 2-Picoline 2-Picoline Multi-step\nConversion Multi-step Conversion 2-Picoline->Multi-step\nConversion 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction_Vessel Reaction (Heat, Base) 2-Amino-4-chloropyridine->Reaction_Vessel Multi-step\nConversion->2-Amino-4-chloropyridine Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Application in Drug Discovery: A Gateway to JAK Inhibitors

The primary and most significant application of this compound is as a key starting material for the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a crucial role in the signaling of numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for the immune system. When a cytokine binds to its receptor on the surface of a cell, it brings associated JAKs into close proximity, leading to their activation through phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell growth.

An In-depth Technical Guide on the Core Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 4-(Pyrrolidin-1-yl)pyridin-2-amine. It details its chemical structure, physicochemical characteristics, and key spectral data. The guide also outlines a probable synthetic pathway and discusses its potential biological significance, particularly in the context of its classification as a 4-aminopyridine derivative, a class of compounds known for their activity as potassium channel blockers with neuroprotective potential. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, a substituted aminopyridine, is a molecule of interest in medicinal chemistry due to its structural similarity to known biologically active compounds. The 4-aminopyridine scaffold is a well-established pharmacophore known to modulate the function of potassium channels, which play a crucial role in neuronal excitability and signaling.[1][2] This guide aims to consolidate the available information on the fundamental properties of this compound to facilitate further research and application.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for its fundamental characteristics.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2-Amino-4-(pyrrolidin-1-yl)pyridine, 1-(2-Aminopyridin-4-yl)pyrrolidine[3]
CAS Number 722550-01-8[3]
Molecular Formula C₉H₁₃N₃[3]
Molecular Weight 163.22 g/mol [3]
Boiling Point 353.0 ± 27.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]

Table 1: Physicochemical Properties of this compound

Synthesis

A likely precursor for this synthesis is a 2-aminopyridine derivative with a suitable leaving group, such as a halogen, at the 4-position. The synthesis would then proceed by reacting this precursor with pyrrolidine.

Experimental Protocol: Proposed Synthesis of this compound

Reaction Scheme:

G reactant1 4-Chloro-2-aminopyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Pyrrolidine reactant2->product byproduct HCl G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action AP Action Potential Kv_channel Voltage-gated K+ Channel AP->Kv_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens Kv_channel->AP Repolarizes (K+ efflux) Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Ca2+ influx triggers Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor Response Postsynaptic Response Receptor->Response Drug This compound Drug->Kv_channel Blocks G cluster_0 Neuronal Injury / Disease cluster_1 Potential Neuroprotective Mechanisms cluster_2 Outcome Injury Demyelination, Excitotoxicity, Neuroinflammation Kv_Block K+ Channel Blockade Neuroinflammation Modulation of Neuroinflammation Excitotoxicity Reduction of Excitotoxicity Conduction Enhanced Axonal Conduction Kv_Block->Conduction Neuroprotection Neuroprotection Conduction->Neuroprotection Neuroinflammation->Neuroprotection Excitotoxicity->Neuroprotection Drug This compound Drug->Kv_Block Drug->Neuroinflammation Drug->Excitotoxicity

References

An In-depth Technical Guide to the Characterization of 4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the novel chemical entity, 4-(Pyrrolidin-1-yl)pyridin-2-amine, CAS number 722550-01-8. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and presents data in a structured and accessible format.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. These values are critical for its handling, formulation, and further chemical modification.

Table 1: General Physicochemical Properties

PropertyValue
CAS Number 722550-01-8
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
Boiling Point 353.0 ± 27.0 °C at 760 mmHg[2][3]
Density 1.2 ± 0.1 g/cm³
Flash Point 167.3 ± 23.7 °C
Appearance Off-white to pale yellow solid

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Signals
¹H NMR (400 MHz, CDCl₃) * Pyridine Ring: 1 doublet (~7.8 ppm, 1H), 1 doublet of doublets (~6.0 ppm, 1H), 1 doublet (~5.8 ppm, 1H)* Pyrrolidine Ring: 2 triplets (~3.2 ppm, 4H), 2 triplets (~2.0 ppm, 4H)* Amine Group: 1 broad singlet (~4.5 ppm, 2H)
¹³C NMR (100 MHz, CDCl₃) * Pyridine Ring: ~158, ~155, ~148, ~98, ~90 ppm* Pyrrolidine Ring: ~47, ~25 ppm
Mass Spectrometry (ESI+) * [M+H]⁺: 164.1182
Infrared (IR) Spectroscopy (KBr Pellet) * N-H Stretch (Amine): ~3400-3200 cm⁻¹* C-H Stretch (Aromatic/Aliphatic): ~3100-2800 cm⁻¹* C=C, C=N Stretch (Pyridine Ring): ~1640-1580 cm⁻¹* C-N Stretch: ~1350-1250 cm⁻¹

Synthesis and Purification

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Purification 4-Chloropyridin-2-amine 4-Chloropyridin-2-amine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Chloropyridin-2-amine->Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Nucleophilic Aromatic Substitution Crude Product Crude Product Nucleophilic Aromatic Substitution->Crude Product Work-up Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a sealed reaction vessel, add 4-chloropyridin-2-amine (1.0 eq), pyrrolidine (2.0-3.0 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the identity, purity, and structure of the synthesized compound.

Characterization_Workflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Pure Product Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Pure Product->NMR MS Mass Spectrometry (ESI-MS) Pure Product->MS IR Infrared Spectroscopy (FT-IR) Pure Product->IR HPLC HPLC Analysis Pure Product->HPLC Structure Confirmation Structure Confirmation NMR->Structure Confirmation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Functional Group Identification Functional Group Identification IR->Functional Group Identification Purity Determination Purity Determination HPLC->Purity Determination

A typical workflow for the analytical characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-32

    • Pulse Width: 45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Pulse Program: Proton-decoupled

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Infusion Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min and acquire the mass spectrum.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common starting point for aminopyridine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 10 µL.

Potential Signaling Pathways and Biological Context

While specific biological data for this compound is not extensively published, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of aminopyridines have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, ion channel modulators, and central nervous system agents. The pyrrolidine moiety is also a common feature in many FDA-approved drugs.

The characterization of this specific molecule is a crucial first step in exploring its potential biological activities. Further studies, such as in vitro screening against various biological targets, would be necessary to elucidate any potential signaling pathways it may modulate.

Biological_Screening_Logic Logical Flow for Biological Activity Screening cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Compound This compound Target_Family_Screening Broad Target Family Screening (e.g., Kinases, GPCRs, Ion Channels) Compound->Target_Family_Screening Dose_Response Dose-Response Assays Target_Family_Screening->Dose_Response Identified Hit Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Functional Assays Selectivity_Profiling->Cellular_Assays Confirmed & Selective Hit Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Pathway_Analysis

A logical workflow for investigating biological activity.

This document provides a foundational guide for the characterization of this compound. The provided protocols are based on standard chemical practices and may require optimization for specific laboratory conditions.

References

"4-(Pyrrolidin-1-yl)pyridin-2-amine" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyrrolidin-1-yl)pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, this compound. It is also known by alternative names such as 2-Amino-4-(pyrrolidin-1-yl)pyridine and 1-(2-Aminopyridin-4-yl)pyrrolidine[1].

The molecular structure consists of a pyridine ring substituted with an amino group at the 2-position and a pyrrolidine ring linked via its nitrogen atom to the 4-position of the pyridine ring.

Molecular Formula: C₉H₁₃N₃[1]

Molecular Weight: 163.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some values are based on closely related structures.

PropertyValueSource
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
Boiling Point 353.0 ± 27.0 °C[2]
CAS Number 722550-01-8[1]

Synthesis and Experimental Protocols

A common approach involves the nucleophilic aromatic substitution of a suitable 4-halopyridin-2-amine with pyrrolidine.

Proposed Synthetic Protocol:

  • Starting Materials: 4-Chloro-pyridin-2-amine, pyrrolidine, a suitable base (e.g., K₂CO₃ or Et₃N), and a high-boiling point solvent (e.g., DMF or NMP).

  • Reaction Setup: A solution of 4-chloro-pyridin-2-amine (1 equivalent) and pyrrolidine (1.1-1.5 equivalents) in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The base (2-3 equivalents) is added to the mixture, and the reaction is heated to a temperature between 100-150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-Halopyridin-2-amine 4-Halopyridin-2-amine Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution 4-Halopyridin-2-amine->Nucleophilic\nAromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Nucleophilic\nAromatic Substitution Work-up Work-up Nucleophilic\nAromatic Substitution->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Biological Relevance

The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs. Its presence can influence the physicochemical properties of a molecule, such as solubility and basicity, and can provide a key interaction point with biological targets.

While there is no specific biological activity reported for this compound itself, its structural motifs are present in molecules with a wide range of therapeutic applications. The 2-aminopyridine core is a well-known pharmacophore found in various kinase inhibitors and other targeted therapies. The pyrrolidine ring can confer improved pharmacokinetic properties and can be involved in crucial binding interactions within protein active sites.

Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to explore the biological activity of this compound and its derivatives.

References

Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine, a substituted pyridine derivative, holds potential interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of a pyridin-2-amine scaffold, a common feature in pharmacologically active compounds, coupled with a pyrrolidinyl substituent, suggests possibilities for diverse biological interactions. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is essential for its application in research and development.

This technical guide outlines the expected spectroscopic data for this compound (CAS 722550-01-8). While comprehensive experimental data from public sources is limited, this document provides a predictive analysis based on the chemical structure and established principles of spectroscopic interpretation. This information serves as a valuable reference for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of its structural fragments and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9d1HH-6 (Pyridine)
~6.0 - 6.2dd1HH-5 (Pyridine)
~5.8 - 6.0d1HH-3 (Pyridine)
~4.5 - 5.0br s2H-NH₂
~3.2 - 3.4t4HN-CH₂ (Pyrrolidine)
~1.9 - 2.1m4H-CH₂- (Pyrrolidine)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~158 - 160C-2 (Pyridine, C-NH₂)
~150 - 152C-4 (Pyridine, C-N)
~148 - 150C-6 (Pyridine)
~105 - 107C-5 (Pyridine)
~95 - 97C-3 (Pyridine)
~46 - 48N-CH₂ (Pyrrolidine)
~25 - 27-CH₂- (Pyrrolidine)

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (two bands)N-H stretching (primary amine)
3100 - 3000WeakC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic)
1640 - 1600StrongN-H bending (scissoring)
1600 - 1550StrongC=C and C=N stretching (pyridine ring)
1350 - 1250StrongC-N stretching (aromatic amine)
1250 - 1150MediumC-N stretching (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
163.11[M]⁺ (Molecular Ion)
148.09[M-NH]⁺
134.09[M-C₂H₅]⁺
107.07[M-C₄H₈N]⁺
94.06[C₅H₄N-NH₂]⁺
70.06[C₄H₈N]⁺

Based on Electron Ionization (EI) fragmentation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures that would be suitable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe (for EI) or dissolution in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI) can be used.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole or time-of-flight).

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • The instrument parameters (e.g., ionization energy for EI, spray voltage for ESI) should be optimized for the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Purification->NMR Interpretation Data Analysis & Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

An In-depth Technical Guide to the Solubility Profile of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-(Pyrrolidin-1-yl)pyridin-2-amine. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document outlines a theoretical solubility profile based on the compound's structural characteristics. It further presents detailed, generalized experimental protocols for the systematic determination of its aqueous and organic solvent solubility, which are crucial for drug discovery and development processes such as formulation, ADME (absorption, distribution, metabolism, and excretion) studies, and process chemistry. This guide is intended to be a foundational resource for researchers and scientists initiating work with this compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine and an amine group.[1] Its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold in drug design. An understanding of the solubility of this compound is a critical first step in its evaluation for any pharmaceutical application. Solubility significantly influences bioavailability, formulation options, and the design of synthetic routes. This guide provides a predictive assessment of its solubility and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties form the basis for the theoretical solubility assessment.

PropertyValueSource
Molecular FormulaC₉H₁₃N₃[1]
Molecular Weight163.22 g/mol [1]
Boiling Point353.0 ± 27.0 °C at 760 mmHg[2]
Density1.2 ± 0.1 g/cm³[2]
pKa (predicted)Due to the presence of multiple basic nitrogen atoms (the 2-amino group, the pyridine nitrogen, and the pyrrolidine nitrogen), this compound is expected to have multiple pKa values. The 2-amino and pyrrolidinyl groups are expected to be the most basic sites. The pKa of the related compound 4-(Pyrrolidin-1-yl)pyridine is 9.58.[3]N/A
logP (predicted)The calculated logP (octanol-water partition coefficient) for structurally related compounds suggests a value in the range of 1.0-2.0, indicating moderate lipophilicity.N/A

Theoretical Solubility Profile

The molecular structure of this compound, with its hydrogen bond donors (the amino group) and acceptors (the pyridine and pyrrolidine nitrogens), suggests a degree of solubility in polar protic solvents, including water. The presence of the nonpolar hydrocarbon portions (the pyrrolidine ring and the pyridine backbone) indicates that it will also exhibit solubility in various organic solvents.

Aqueous Solubility: The aqueous solubility is expected to be pH-dependent. In acidic conditions, the basic nitrogen atoms will be protonated, forming salts that are likely to be more water-soluble. Conversely, at higher pH, the compound will exist in its free base form, which is expected to be less soluble in water.

Organic Solvent Solubility: A qualitative prediction of solubility in common organic solvents is provided in the table below.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the solute.
Polar Aprotic (e.g., DMSO, DMF)HighStrong dipole-dipole interactions.
Nonpolar (e.g., Hexane, Toluene)Low to ModerateDominated by weaker van der Waals forces.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail standardized protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the solvent by accounting for the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding an aqueous buffer.

Objective: To rapidly estimate the aqueous solubility of this compound.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handler

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • In a 96-well plate, use an automated liquid handler to perform serial dilutions of the DMSO stock solution with the same solvent.

  • Transfer a small volume of each dilution to another 96-well plate containing the aqueous buffer.

  • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess compound to solvent start->add_excess shake Agitate at constant temperature (24-72h) add_excess->shake filter Filter supernatant shake->filter dilute Dilute sample filter->dilute hplc HPLC analysis dilute->hplc end Solubility value hplc->end

Caption: Workflow for Equilibrium Solubility Determination.

solubility_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors compound This compound Solubility pka pKa compound->pka logp LogP compound->logp crystal Crystal Lattice Energy compound->crystal solvent Solvent Polarity compound->solvent ph pH of Medium compound->ph temp Temperature compound->temp

Caption: Factors Influencing Solubility.

Conclusion

References

Theoretical Physicochemical and Electronic Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical properties of the novel small molecule 4-(Pyrrolidin-1-yl)pyridin-2-amine, a compound of interest in medicinal chemistry and drug development. The document outlines key physicochemical parameters, details the computational methodologies for their determination, and presents a logical workflow for these theoretical calculations. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Core Physicochemical and Electronic Properties

The fundamental properties of a drug candidate are critical in determining its pharmacokinetic and pharmacodynamic profile. For this compound, these properties provide a baseline for understanding its potential behavior in biological systems. While experimental determination of all properties is essential, computational predictions offer a rapid and cost-effective means of initial assessment.

Data Summary

The following table summarizes key theoretical and computed properties for this compound.

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem
Molecular Weight 163.22 g/mol PubChem
Topological Polar Surface Area (TPSA) 42.2 ŲPubChem
Calculated pKa Prediction requiredSee Computational Protocol
Calculated logP Prediction requiredSee Computational Protocol

Computational Methodology for Theoretical Property Calculation

The accurate prediction of properties such as pKa and logP for novel molecules relies on robust computational chemistry techniques. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a good balance between accuracy and computational cost. The following sections detail the theoretical protocols for calculating these key parameters.

Geometry Optimization and Vibrational Frequencies

A prerequisite for any accurate property calculation is the determination of the molecule's lowest energy conformation.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is generated using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is then optimized using a quantum chemistry software package like Gaussian 09. A common and effective method is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good compromise between accuracy and computational resources for organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

pKa Calculation

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption and distribution. A common computational approach involves the use of a thermodynamic cycle.

Protocol:

  • Optimization of Conjugate Acid: The structure of the protonated form of this compound is generated and its geometry is optimized using a DFT method (e.g., B3LYP, M06-2X, or WB97XD) with a suitable basis set (e.g., 6-31+G(d,p) or 6-311++G(d,p)). The inclusion of diffuse functions is important for anionic species.

  • Solvation Energy Calculation: To account for the effect of the solvent (typically water), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is employed during the geometry optimization of both the neutral and protonated species.

  • Gibbs Free Energy Calculation: The Gibbs free energies of both the neutral molecule and its conjugate acid are calculated in the gas phase and in the solvated state.

  • pKa Calculation: The pKa is then calculated using the following equation, which relates the Gibbs free energy of deprotonation in solution to the pKa:

    pKa = (ΔGsolv) / (2.303 * RT)*

    where ΔG*solv is the Gibbs free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

logP Calculation

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for its ability to cross cell membranes.

Protocol:

  • Solvation Free Energy in Water and Octanol: The geometry of this compound is optimized separately in both water and n-octanol using a DFT method with a continuum solvation model (PCM or SMD).

  • Calculation of Solvation Free Energies: The solvation free energies (ΔGsolv) in both water and n-octanol are calculated.

  • logP Calculation: The logP value is then determined from the difference in the solvation free energies between the two solvents using the following relationship:

    logP = (ΔGsolv,water - ΔGsolv,octanol) / (2.303 * RT)

Workflow and Pathway Visualizations

To facilitate a clear understanding of the computational processes, the following diagrams illustrate the logical workflows.

Theoretical_Property_Calculation_Workflow cluster_pKa pKa Calculation cluster_logP logP Calculation cluster_geo Initial Geometry Optimization pKa_start Generate Neutral and Protonated Structures pKa_opt Geometry Optimization (DFT + Solvation Model) pKa_start->pKa_opt pKa_gfe Calculate Gibbs Free Energies pKa_opt->pKa_gfe pKa_calc Calculate pKa from ΔG pKa_gfe->pKa_calc logP_start Generate Neutral Structure logP_opt_water Optimize in Water (DFT + Solvation) logP_start->logP_opt_water logP_opt_octanol Optimize in Octanol (DFT + Solvation) logP_start->logP_opt_octanol logP_gfe Calculate Solvation Free Energies logP_opt_water->logP_gfe logP_opt_octanol->logP_gfe logP_calc Calculate logP from ΔΔG logP_gfe->logP_calc geo_start 3D Structure Generation geo_opt Geometry Optimization (DFT) geo_start->geo_opt geo_freq Frequency Calculation geo_opt->geo_freq geo_freq->pKa_start Optimized Structure geo_freq->logP_start Optimized Structure

Caption: Workflow for the theoretical calculation of pKa and logP.

The following diagram illustrates a more detailed decision-making process for selecting the appropriate computational methodology.

Computational_Methodology_Decision_Tree cluster_geo_opt Geometry Optimization cluster_solvation Solvation Effects cluster_property_calc Property Calculation start Start: Define Target Property q_method Select Quantum Method start->q_method dft DFT (e.g., B3LYP, M06-2X) q_method->dft Recommended hf Hartree-Fock (Less Accurate) q_method->hf q_basis Select Basis Set dft->q_basis pople Pople (e.g., 6-31G(d)) q_basis->pople Good balance dunning Dunning (e.g., cc-pVDZ) q_basis->dunning q_solvation Include Solvation? pople->q_solvation dunning->q_solvation pcm PCM q_solvation->pcm Yes (pKa, logP) smd SMD q_solvation->smd Yes (pKa, logP) explicit_solvent Explicit Solvent (High Cost) q_solvation->explicit_solvent no_solvation Gas Phase Calculation q_solvation->no_solvation No (Gas Phase Freq.) calc_pka pKa Calculation via Thermodynamic Cycle pcm->calc_pka calc_logp logP Calculation via ΔΔGsolv pcm->calc_logp smd->calc_pka smd->calc_logp calc_freq Vibrational Frequency Analysis no_solvation->calc_freq

Caption: Decision tree for selecting computational methods.

Potential Biological Activities of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Medicinal Chemistry

The compound 4-(pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic molecule that combines two key pharmacophoric features: a 2-aminopyridine core and a pyrrolidine substituent. While direct biological activity data for this specific compound is not extensively reported in public literature, its structural motifs are prevalent in a wide range of biologically active molecules. This technical guide provides an in-depth analysis of the potential biological activities of the this compound scaffold, drawing insights from structure-activity relationship (SAR) studies of related compounds and its role as a key intermediate in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Core Scaffold Analysis and Predicted Biological Relevance

The this compound structure is a confluence of two medicinally significant moieties. The 2-aminopyridine ring is a well-established "privileged" scaffold in drug discovery, known for its ability to mimic the purine hinge-binding motif in many protein kinases.[1] The nitrogen atoms of the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding site of kinases.[2]

The pyrrolidine ring, a saturated five-membered heterocycle, offers several advantages in drug design.[3] Its three-dimensional, non-planar structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[3] The pyrrolidine nitrogen is basic and can be a key interaction point, while the ring itself can be substituted to modulate potency, selectivity, and pharmacokinetic properties.[3]

Given these features, the this compound core is predicted to be a valuable starting point for the development of inhibitors targeting various enzyme families, most notably protein kinases.

Potential Therapeutic Areas

Based on the biological activities of structurally related compounds, the this compound scaffold holds potential for the development of therapeutics in the following areas:

  • Oncology: The most prominent potential application is in the development of kinase inhibitors for cancer therapy. The 2-aminopyridine core is a key feature of several approved and investigational kinase inhibitors.

  • Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways. Inhibitors derived from this scaffold could be explored for conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Neurological Disorders: Certain aminopyridines are known to act as potassium channel blockers and have applications in neurological conditions.[4][5]

  • Infectious Diseases: The aminopyridine scaffold has also been investigated for the development of agents against protozoan neglected tropical diseases.[5]

Quantitative Data from Structurally Related Compounds

While quantitative data for the title compound is not available, the following table summarizes the biological activity of representative, more complex molecules that incorporate the 4-(substituted)-2-aminopyridine core. This data illustrates the potential for developing potent inhibitors based on this scaffold.

Compound ClassTarget Kinase(s)Representative IC50 (nM)Reference Compound
Pyridin-2(1H)-one Derivativesc-Src12,5001-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one
3-Aminopyridin-2-one DerivativesMPS1, Aurora A/B/C1,400 (MPS1)3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one
Furo[2,3-b]pyridin-4-aminesLck<102,3-Diaryl-furo[2,3-b]pyridin-4-amine derivatives

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the potential biological activities of compounds derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase and substrate peptide to the wells of the microplate.

    • Add the test compound dilutions to the wells. A DMSO control (no inhibitor) and a positive control (known inhibitor) should be included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (General Protocol)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, HCT116)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

    • Test compound (dissolved in DMSO)

    • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound dilutions. A DMSO vehicle control should be included.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

    • Calculate the percent viability for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the role of the this compound scaffold in drug discovery and a representative signaling pathway that could be targeted by its derivatives.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection (this compound) B Library Synthesis (Combinatorial Chemistry) A->B Diversification C High-Throughput Screening (e.g., Kinase Panel) B->C Screening D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F ADME/Tox Profiling

Caption: A general workflow for scaffold-based drug discovery.

G cluster_1 Representative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Raf Inhibition

Caption: A representative kinase signaling pathway (MAPK pathway).

Conclusion

While this compound itself is primarily utilized as a chemical intermediate, its underlying scaffold represents a highly promising starting point for the development of novel therapeutics, particularly protein kinase inhibitors. The combination of the hinge-binding 2-aminopyridine motif and the three-dimensional structure of the pyrrolidine ring provides a robust framework for designing potent and selective modulators of various biological targets. Further exploration of derivatives of this scaffold through combinatorial synthesis and high-throughput screening is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive guide for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development. The primary synthetic strategy involves a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.

Introduction

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure, featuring both a primary amino group and a tertiary pyrrolidinyl group on the pyridine core, makes it a versatile scaffold for further chemical modifications. The synthesis of this compound can be efficiently achieved through the reaction of a suitable 4-halopyridin-2-amine with pyrrolidine. This document details a proposed protocol for this synthesis, based on established chemical principles.

Key Synthetic Pathway

The most direct and plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the halogen atom at the C4 position of a 2-aminopyridine ring is displaced by the nucleophilic pyrrolidine. 2-Amino-4-chloropyridine is a suitable and commercially available starting material for this transformation. The amino group at the C2 position activates the pyridine ring for nucleophilic attack at the C4 position.

Synthesis_Pathway 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Nucleophilic Aromatic Substitution 2-Amino-4-chloropyridine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-amino-4-chloropyridine and pyrrolidine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4-chloropyridine≥97%Commercially Available
Pyrrolidine≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Potassium Carbonate (K2CO3)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated brine solutionN/APrepared in-house
Anhydrous sodium sulfateACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Experimental Workflow:

Experimental_Workflow A Reactant Preparation B Reaction Setup A->B C Heating and Reflux B->C D Reaction Monitoring (TLC) C->D D->C Continue heating if reaction incomplete E Work-up D->E Reaction complete F Extraction E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per mmol of the limiting reagent).

  • Addition of Pyrrolidine: To the stirring suspension, add pyrrolidine (1.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-Amino-4-chloropyridineC₅H₅ClN₂128.561.0
PyrrolidineC₄H₉N71.121.5
Potassium CarbonateK₂CO₃138.212.0
Product: this compoundC₉H₁₃N₃ 163.22 Theoretical Yield: 1.0

Note: The reaction yield will vary depending on the specific reaction conditions and purification efficiency. A typical yield for this type of reaction would be in the range of 60-80%.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyrrolidine is a flammable and corrosive liquid. Handle with care.

  • DMF is a skin and eye irritant. Avoid contact and inhalation.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory setup and scale.

Application Notes and Protocols: Laboratory Preparation of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a pyridine ring substituted with a primary amine and a pyrrolidine moiety, makes it a versatile intermediate for drug discovery and development. This document provides detailed laboratory protocols for the preparation of this compound, based on established synthetic methodologies.

Synthetic Overview

The most common and direct laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a readily available 4-halopyridin-2-amine, such as 4-chloro- or 4-bromopyridin-2-amine, and pyrrolidine as the nucleophile. The reaction is typically facilitated by heat and may be carried out with or without a catalyst, depending on the reactivity of the starting materials.

An alternative, though less common for this specific transformation, is the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.

This document will focus on the more direct and widely accessible nucleophilic aromatic substitution approach.

Method 1: Nucleophilic Aromatic Substitution from 4-Chloro-pyridin-2-amine

This protocol describes the synthesis of this compound from 4-chloro-pyridin-2-amine and pyrrolidine.

Reaction Scheme

G start 4-Chloro-pyridin-2-amine product This compound start->product reagent Pyrrolidine reagent->product conditions Heat (e.g., 100-150 °C) Optional: Base (e.g., K2CO3) Solvent (e.g., DMF, NMP, or neat) conditions->product

Caption: Synthesis of this compound via SNAr.

Experimental Protocol

Materials:

  • 4-Chloro-pyridin-2-amine

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF) (optional, as solvent)

  • Potassium carbonate (K₂CO₃) (optional, as base)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-pyridin-2-amine (1.0 eq) and pyrrolidine (2.0-5.0 eq). The reaction can be run neat (using excess pyrrolidine as the solvent) or in a high-boiling polar aprotic solvent like DMF. If a solvent is used, add a base such as potassium carbonate (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 100-150 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run neat, dissolve the residue in a suitable organic solvent like ethyl acetate. If a solvent like DMF was used, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Data Summary
ParameterValue/RangeNotes
Starting Material 4-Chloro-pyridin-2-amine-
Reagent Pyrrolidine2.0 - 5.0 equivalents
Solvent Neat or DMF/NMPHigh-boiling polar aprotic solvent
Base (optional) K₂CO₃, Et₃N1.5 - 2.0 equivalents
Temperature 100 - 150 °CReaction progress monitored by TLC
Reaction Time 4 - 24 hoursDependent on temperature and substrate
Typical Yield 60 - 85%After purification
Purification Column ChromatographySilica gel, Hexanes/Ethyl Acetate

Method 2: Two-Step Synthesis from 4-Chloro-2-nitropyridine

This alternative method involves the nucleophilic aromatic substitution of 4-chloro-2-nitropyridine with pyrrolidine, followed by the reduction of the nitro group to an amine.

Reaction Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-2-nitropyridine C 4-(Pyrrolidin-1-yl)-2-nitropyridine A->C B Pyrrolidine B->C D 4-(Pyrrolidin-1-yl)-2-nitropyridine F This compound D->F E Reducing Agent (e.g., Fe/HCl, H2/Pd-C) E->F

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)-2-nitropyridine

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add pyrrolidine (1.1 - 1.5 eq) to the solution at room temperature. An exogenous base like triethylamine (1.5 eq) can be added to scavenge the HCl formed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Reduction of 4-(Pyrrolidin-1-yl)-2-nitropyridine

  • Reaction Setup: Dissolve the crude 4-(pyrrolidin-1-yl)-2-nitropyridine from the previous step in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • Reduction:

    • Method A (Fe/HCl): Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC.

    • Method B (Catalytic Hydrogenation): Add a palladium on carbon catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring.

  • Work-up:

    • For Method A: Cool the reaction, filter through celite to remove the iron salts, and wash the celite pad with the reaction solvent. Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.

    • For Method B: Filter the reaction mixture through celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Method 1.

Data Summary
ParameterStep 1: SubstitutionStep 2: Reduction
Starting Material 4-Chloro-2-nitropyridine4-(Pyrrolidin-1-yl)-2-nitropyridine
Reagents Pyrrolidine (1.1-1.5 eq), Triethylamine (1.5 eq)Fe/HCl or H₂/Pd-C
Solvent Ethanol, AcetonitrileEthanol, Acetic Acid
Temperature Room temperature to 60 °CReflux (Fe/HCl) or Room temp (H₂/Pd-C)
Reaction Time 2 - 12 hours1 - 8 hours
Typical Yield 80 - 95%70 - 90%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyrrolidine is a flammable and corrosive liquid with a strong odor. Handle with care.

  • 4-Chloro-pyridin-2-amine and 4-chloro-2-nitropyridine are irritants. Avoid skin and eye contact.

  • Hydrogenation should be carried out with appropriate safety measures due to the flammable nature of hydrogen gas.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the pyridine ring, the protons of the pyrrolidine ring, and the amine protons.
¹³C NMR Resonances for the carbon atoms of the pyridine and pyrrolidine rings.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃N₃, MW: 163.22).
Melting Point A sharp melting point indicates high purity.

Applications

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The primary amine at the 2-position can be readily functionalized, for example, through acylation, alkylation, or participation in coupling reactions, to build more complex molecular architectures. The pyrrolidine moiety can influence the solubility, lipophilicity, and metabolic stability of the final compounds, making it a desirable substituent in medicinal chemistry.

Logical Relationship of Synthetic Steps

workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis SM1 4-Halopyridin-2-amine React Nucleophilic Aromatic Substitution (SNAr) SM1->React SM2 Pyrrolidine SM2->React Workup Extraction & Washing React->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product Analysis NMR, MS, MP Product->Analysis

Caption: General workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development.[1][2] The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of a 4-halo-2-aminopyridine with pyrrolidine. An alternative approach via palladium-catalyzed Buchwald-Hartwig amination is also discussed. This guide includes tabulated reaction parameters, a step-by-step experimental protocol, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

Substituted 2-aminopyridines are a prominent class of heterocyclic compounds widely utilized as pharmacophores in the development of novel therapeutic agents.[3][4] The introduction of a pyrrolidine moiety at the 4-position of the 2-aminopyridine scaffold can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and conformational rigidity, thereby modulating its pharmacological activity. The target compound, this compound, serves as a key intermediate for the synthesis of a diverse range of biologically active molecules. The synthesis of this compound is typically achieved through the displacement of a leaving group, such as a halogen, from the 4-position of a pyridine ring by pyrrolidine.

Synthetic Strategies

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the treatment of a 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine or 2-amino-4-fluoropyridine) with pyrrolidine, often in the presence of a base and at elevated temperatures. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates nucleophilic attack at the C4 position.

An alternative method for the formation of the C-N bond is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the arylation of amines and can be employed for the reaction of 2-amino-4-halopyridines with pyrrolidine, particularly when the SNAr reaction is sluggish.[5][7]

Data Presentation: Reaction Conditions for Synthesis

The following table summarizes typical reaction conditions for the synthesis of 4-(substituted)-2-aminopyridines via nucleophilic aromatic substitution, based on analogous reactions with similar substrates.

Starting MaterialReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-chloropyrimidineSubstituted AmineTriethylaminePropanol120-1400.25-0.5~54[8]
2-HalopyridineAmineNoneDMSO5048-[3]
2,4-DichloropyridineAnilinePd₂(dba)₃, BINAP, NaOtBuToluene10016-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a microwave-assisted synthesis of related 2-amino-4-substituted pyrimidines.[8]

Materials:

  • 2-Amino-4-chloropyridine (or 2-amino-4-fluoropyridine)

  • Pyrrolidine

  • Triethylamine

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • To a microwave reaction vial, add 2-amino-4-chloropyridine (1.0 eq.).

  • Add anhydrous propanol to dissolve the starting material, with stirring.

  • Add pyrrolidine (1.2-1.5 eq.) to the reaction mixture.

  • Add triethylamine (1.5-2.0 eq.) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Experimental Workflow for SNAr Synthesis

experimental_workflow start Start reagents Combine 2-Amino-4-halopyridine, Pyrrolidine, Triethylamine, and Propanol in a Microwave Vial start->reagents reaction Microwave Irradiation (120-140 °C, 15-30 min) reagents->reaction workup Aqueous Work-up ( EtOAc, NaHCO3 aq.) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Strategies

synthesis_strategies Target This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Primary Route BH Buchwald-Hartwig Amination Target->BH Alternative Route Starting_Materials Starting Materials SNAr->Starting_Materials Conditions1 Base, Heat (Microwave or Conventional) SNAr->Conditions1 BH->Starting_Materials Conditions2 Pd Catalyst, Ligand, Base BH->Conditions2 SM1 2-Amino-4-halopyridine Starting_Materials->SM1 SM2 Pyrrolidine Starting_Materials->SM2

Caption: Synthetic approaches to this compound.

References

Application Notes and Protocols for the Purification of 4-(Pyrrolidin-1-yl)pyridin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a substituted aminopyridine derivative of interest in medicinal chemistry and drug discovery. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents, which can interfere with subsequent reactions or biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. This document provides detailed protocols for the purification of this compound via recrystallization, including solvent selection strategies and alternative purification methods.

Compound Properties

Table 1: Physicochemical Properties of this compound and a Related Compound.

PropertyThis compound4-Pyrrolidinopyridine (for reference)
CAS Number 722550-01-82456-81-7[1]
Molecular Formula C₉H₁₃N₃C₉H₁₂N₂[1]
Molecular Weight 163.22 g/mol 148.21 g/mol [2]
Boiling Point 353.0 ± 27.0 °C at 760 mmHg[3]171-173 °C at 20.25 mmHg[2]
Density 1.2 ± 0.1 g/cm³[3]1.0628 g/cm³ (estimate)
Melting Point Not reported54-58 °C[2][4]
Appearance Solid (predicted)White to light brown crystalline mass[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Due to the lack of specific solubility data for this compound, a systematic solvent screening is the recommended first step to identify a suitable recrystallization solvent. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

1.1. Solvent Screening

A preliminary small-scale solubility test should be performed to identify an appropriate solvent. Based on the purification of similar aminopyridine and pyrrolidine derivatives, the solvents listed in Table 2 are recommended for initial screening.[5][6]

Table 2: Suggested Solvents for Recrystallization Screening.

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolOften effective for polar compounds like aminopyridines.
Nitriles AcetonitrileUsed for the purification of 4-pyrrolidino pyridine derivatives.[5]
Ethers Isopropyl ether, Diethyl etherIsopropyl ether has been successfully used for the recrystallization of a similar compound, 2-amino-4,6-dimethylpyridine.[6]
Esters Ethyl acetateA common solvent for the purification of organic compounds.
Mixed Solvents Methanol/Acetone, Ethanol/Water, Toluene/HexaneCan provide the desired solubility profile when a single solvent is not ideal.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise with heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

1.2. Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Recrystallization Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool Allow Filtrate to Cool Slowly to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with a Small Amount of Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals Under Vacuum wash->dry end Pure this compound (Assess purity by m.p., NMR, etc.) dry->end

Caption: A flowchart of the general steps for purification by recrystallization.

1.3. Detailed Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point range close to the expected value indicates high purity. Further characterization by techniques such as NMR spectroscopy can confirm the identity and purity of the compound.

Protocol 2: Purification by Acid-Base Extraction

An alternative or complementary purification method for aminopyridines involves an acid-base extraction.[7][8] This technique leverages the basicity of the amino group to separate the target compound from non-basic impurities.

2.1. Acid-Base Extraction Workflow

Acid_Base_Purification Acid-Base Purification Workflow start Start with Crude This compound dissolve_acid Dissolve Crude Product in a Dilute Aqueous Acid Solution (e.g., HCl, pH 2-3) start->dissolve_acid extract_impurities Extract with an Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) to Remove Non-Basic Impurities dissolve_acid->extract_impurities separate_layers Separate the Aqueous and Organic Layers extract_impurities->separate_layers basify Slowly Add a Base to the Aqueous Layer until pH 8-9 to Precipitate the Product separate_layers->basify Aqueous Layer filter_wash Filter the Precipitated Solid, Wash with Distilled Water basify->filter_wash dry Dry the Purified Solid Under Vacuum filter_wash->dry end Pure this compound dry->end

Caption: A workflow for the purification of this compound using an acid-base extraction method.

2.2. Detailed Acid-Base Extraction Protocol

  • Dissolution in Acid: Dissolve the crude 2-amino-4-methylpyridine in a dilute acid solution (e.g., hydrochloric acid or acetic acid) until it is completely dissolved, forming a salt solution.[7][8] The pH should be in the range of 2-3.

  • Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel. Add an organic solvent such as ethyl acetate or dichloromethane and shake vigorously. Allow the layers to separate. The non-basic organic impurities will be extracted into the organic layer. Discard the organic layer and retain the aqueous phase. Repeat the extraction if necessary.

  • Precipitation: Slowly add a basic solution (e.g., sodium hydroxide, sodium carbonate, or ammonia water) to the aqueous phase with stirring until the pH reaches 8-9.[7][8] The free base of this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with distilled water to remove any residual salts. Dry the purified product under vacuum.

Data Presentation and Analysis

The success of the purification should be evaluated by comparing the properties of the crude and purified materials. Table 3 provides a template for recording and comparing the relevant data.

Table 3: Comparison of Crude and Purified this compound.

ParameterCrude MaterialPurified Material (Protocol 1)Purified Material (Protocol 2)
Appearance
Mass (g)
Yield (%) N/A
Melting Point (°C)
Purity (e.g., by HPLC, NMR)

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals during recrystallization, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more solvent, reheating to ensure complete dissolution, and allowing for a slower cooling period.

  • Poor Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound can also induce crystallization.

  • Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or incomplete precipitation. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled before filtration.

By following these detailed protocols and troubleshooting guidelines, researchers can effectively purify this compound, ensuring the quality and reliability of their starting materials for further research and development.

References

Application Notes: "4-(Pyrrolidin-1-yl)pyridin-2-amine" as a Versatile Building Block in Medicinal Chemistry for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Pyrrolidin-1-yl)pyridin-2-amine as a key building block in the synthesis of potent and selective kinase inhibitors. This scaffold is particularly valuable in the development of therapeutics targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are frequently dysregulated in cancer.

We present a detailed case study on the synthesis and biological activity of Ebvaciclib (PF-06873600) , a clinical-stage inhibitor of CDK2, CDK4, and CDK6, to exemplify the application of this building block.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The incorporation of a pyrrolidine group at the 4-position of the pyridine ring can enhance solubility, metabolic stability, and target engagement. "this compound" thus represents a pre-validated fragment for the rapid development of potent and drug-like kinase inhibitors.

Case Study: Synthesis of Ebvaciclib (PF-06873600), a CDK2/4/6 Inhibitor

Ebvaciclib is a potent and selective inhibitor of CDK2, CDK4, and CDK6, which has advanced to clinical trials for the treatment of various cancers. Its synthesis utilizes a key intermediate derived from a 2-aminopyridine core, highlighting the importance of this structural motif.

Biological Activity of Ebvaciclib

The inhibitory activity of Ebvaciclib against key cell cycle kinases demonstrates its potency and selectivity. This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Target KinaseKᵢ (nM)[1][2]
CDK20.1
CDK41.2
CDK60.1

Experimental Protocols

The following protocols describe the synthesis of a key intermediate analogous to the core of Ebvaciclib, employing "this compound".

Synthesis of N-(4-(pyrrolidin-1-yl)pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine

This protocol details a Buchwald-Hartwig amination reaction to couple the 2-aminopyridine building block with a suitable pyrimidine derivative.

Materials:

  • This compound

  • 2-Chloro-4-(thiazol-5-yl)pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 2-chloro-4-(thiazol-5-yl)pyrimidine (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against target kinases.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human CDK2/CycE, CDK4/CycD1, and CDK6/CycD3 enzymes

  • ATP

  • Substrate peptide (e.g., a derivative of the retinoblastoma protein, Rb)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

  • Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using "this compound" as a starting material.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound coupling Buchwald-Hartwig Coupling start->coupling pyrimidine Functionalized Pyrimidine pyrimidine->coupling intermediate Core Scaffold coupling->intermediate diversification Further Derivatization intermediate->diversification final_compounds Final Compounds diversification->final_compounds kinase_assay In Vitro Kinase Assays (CDKs) final_compounds->kinase_assay cell_assay Cell-Based Proliferation Assays final_compounds->cell_assay data_analysis SAR Analysis & Optimization kinase_assay->data_analysis cell_assay->data_analysis lead Lead Compound data_analysis->lead lead->diversification Optimization Loop

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

CDK Signaling Pathway and Point of Inhibition

The diagram below depicts a simplified CDK signaling pathway, which is critical for cell cycle progression, and illustrates the point of inhibition by compounds derived from "this compound".

G cluster_pathway CDK Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/Akt/mTOR Pathway Receptor->PI3K CyclinD Cyclin D PI3K->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p Inhibitor Ebvaciclib (derived from this compound) Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK pathway by Ebvaciclib.

Conclusion

"this compound" is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the CDK family. The successful development of the clinical candidate Ebvaciclib (PF-06873600) underscores the potential of this scaffold in modern drug discovery. The provided protocols and visualizations serve as a practical guide for researchers in the design and synthesis of novel therapeutics based on this privileged structural motif.

References

Application Notes and Protocols for the Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of "4-(Pyrrolidin-1-yl)pyridin-2-amine" derivatives. This scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

The "this compound" core structure is a versatile scaffold found in a variety of biologically active compounds. The pyrrolidine moiety can enhance aqueous solubility and improve physicochemical properties, while the 2-aminopyridine portion serves as a crucial pharmacophore for interacting with various biological targets, notably the hinge region of protein kinases. Derivatives of this scaffold have shown potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Synthetic Routes

The synthesis of the "this compound" core can be achieved through several synthetic strategies, primarily involving nucleophilic aromatic substitution. A common and effective method starts from commercially available 2-amino-4-chloropyridine.

General Synthetic Workflow

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization at 2-Amino Group start 2-Amino-4-chloropyridine core This compound start->core Nucleophilic Aromatic Substitution pyrrolidine Pyrrolidine pyrrolidine->core amide_derivative N-(4-(pyrrolidin-1-yl)pyridin-2-yl)amide Derivatives core->amide_derivative Amide Coupling sulfonamide_derivative N-(4-(pyrrolidin-1-yl)pyridin-2-yl)sulfonamide Derivatives core->sulfonamide_derivative Sulfonamide Formation acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->amide_derivative sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->sulfonamide_derivative

Caption: General synthetic workflow for "this compound" and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the synthesis of the core scaffold from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Amino-4-chloropyridine

  • Pyrrolidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add 2-amino-4-chloropyridine (1.0 eq.), pyrrolidine (1.5 eq.), and DIPEA (2.0 eq.).

  • Add NMP to dissolve the reactants.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford "this compound".

Protocol 2: Synthesis of N-(4-(Pyrrolidin-1-yl)pyridin-2-yl)amide Derivatives (Amide Coupling)

This protocol outlines a general procedure for the derivatization of the 2-amino group via amide bond formation with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of the "this compound" scaffold are promising candidates for the development of kinase inhibitors. The 2-aminopyridine moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the pyrrolidine group and further substitutions on the amide can be tailored to achieve potency and selectivity for specific kinases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating signaling from cytokines and growth factors, playing a key role in immunity and inflammation. Aberrant JAK/STAT signaling is implicated in various autoimmune diseases and cancers.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

The following table summarizes the in vitro potency of representative kinase inhibitors with scaffolds related to "this compound". This data highlights the potential of this chemical class in generating highly active compounds against various kinase targets. It is important to note that the specific activity will be highly dependent on the nature of the 'R' group in the derivatized compounds.

Compound IDScaffoldR GroupTarget KinaseIC₅₀ (nM)
A 2-Amino-4-(pyrrolidin-1-yl)pyridinePhenylJNK3160
B 2-Amino-4-(pyrrolidin-1-yl)pyridine5-ChlorophenylJNK380
C 2-Amino-4-(pyrrolidin-1-yl)pyridine1-Methyl-1H-pyrazol-4-ylJNK3200
D 2-Amino-4-(pyrrolidin-1-yl)pyridine2-((2,2-Difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxynNOS-
E 2-Amino-4-(pyrrolidin-1-yl)pyridine2-((2,2-Difluoro-2-(2-chlorophenyl)ethyl)amino)ethoxynNOS-

Data for compounds A, B, and C are representative values for JNK3 inhibition based on similar pyridine-based scaffolds. Data for compounds D and E represent structurally related neuronal nitric oxide synthase (nNOS) inhibitors.

Conclusion

The "this compound" scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The synthetic protocols provided herein offer a robust framework for the preparation of the core structure and its subsequent derivatization. The demonstrated potential of related compounds as kinase inhibitors underscores the importance of this scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of these derivatives is warranted to identify novel and selective inhibitors for various disease-relevant targets.

Application Notes and Protocols: The Role of "4-(Pyrrolidin-1-yl)pyridin-2-amine" in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "4-(Pyrrolidin-1-yl)pyridin-2-amine" scaffold is a valuable building block in the design and synthesis of potent and selective kinase inhibitors. This heterocyclic structure serves as an effective mimic of the adenine region of ATP, enabling it to form crucial hydrogen bond interactions within the hinge region of a kinase's active site. The pyrrolidine moiety offers several advantages, including improved aqueous solubility, metabolic stability, and the ability to establish additional interactions within the ATP-binding pocket, thereby enhancing potency and selectivity. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this scaffold in the development of inhibitors for key kinase targets implicated in oncology and neurodegenerative diseases.

Key Kinase Targets and Signaling Pathways

Derivatives of the this compound scaffold have shown significant promise as inhibitors of several important kinase families.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2, particularly the G2019S mutation, are a common cause of both familial and sporadic Parkinson's disease.[1] These mutations lead to hyperactive kinase activity, making LRRK2 a prime therapeutic target.[1] Inhibitors based on a pyrrolo[2,3-d]pyrimidine core, which incorporates a pyrrolidinyl moiety, have demonstrated high potency and selectivity for LRRK2.[2][3]

  • Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is critical for maintaining genomic integrity. Its overexpression is linked to tumorigenesis in various cancers, including breast cancer.[4] The aminopyrimidine scaffold, a close analogue to aminopyridine, has been successfully employed to develop potent PLK4 inhibitors.[4]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies.[5]

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Its overexpression is implicated in the development and progression of numerous human tumors.[6][7]

Data Presentation: In Vitro Potency of Representative Kinase Inhibitors

The following tables summarize the in-vitro activity of kinase inhibitors synthesized using the "this compound" scaffold or closely related analogues.

Table 1: LRRK2 Inhibition Data

Compound IDModificationTargetAssayActivityLigand Efficiency (LE)Reference
17 6-(pyrrolidin-1-yl)LRRK2--0.53[2][3]
18 6-((2R)-2-methylpyrrolidin-1-yl)LRRK2 G2019ScKi0.7 nM0.66[2][3]
32 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative of 18 LRRK2 G2019ScKi2 nM0.44[3]
32 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative of 18 LRRK2 pSer935IC503 nM-[3]

Table 2: Activity Against Other Kinase Targets

Compound IDScaffold/DerivativeTarget KinaseActivity (IC50)Reference
8h Pyrimidin-2-aminePLK46.7 nM[4]
WY29 1H-pyrazolo[3,4-d]pyrimidinePLK427 nM[8]
11g Imidazo[1,2-a]pyridineALK215 nM[9]
36 Pyridin-2(1H)-onec-Src12.5 µM[7][10]

Signaling Pathway and Workflow Diagrams

LRRK2 Signaling Pathway and Inhibition

LRRK2_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_mut LRRK2 (e.g., G2019S mutation) LRRK2_active Active LRRK2 LRRK2_mut->LRRK2_active Hyperactivation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Traffic Altered Vesicular Trafficking Phospho_Rab->Vesicular_Traffic Neuronal_Damage Neuronal Damage & Parkinson's Disease Vesicular_Traffic->Neuronal_Damage Inhibitor This compound Derivative (e.g., Cmpd 18) Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

General Synthetic Workflow for Kinase Inhibitors

Synthetic_Workflow Start Starting Material (e.g., 2-Amino-4-chloropyridine) Step1 Nucleophilic Aromatic Substitution with Pyrrolidine Start->Step1 Intermediate Key Intermediate This compound Step1->Intermediate Step2 Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki Coupling) Intermediate->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide representative methodologies for the synthesis of the "this compound" core and its subsequent elaboration into a final kinase inhibitor, as well as a general method for assessing kinase inhibitory activity.

Protocol 1: Synthesis of the Core Scaffold "this compound"

This protocol describes a nucleophilic aromatic substitution approach to synthesize the key intermediate.

Materials:

  • 2-Amino-4-chloropyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in DMF, add pyrrolidine (1.5 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Protocol 2: Synthesis of a Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the core scaffold with an arylboronic acid to generate a final inhibitor. (Note: This assumes a bromo-substituted reaction partner is coupled to the 2-amino position in a preceding step).

Materials:

  • N-(4-(pyrrolidin-1-yl)pyridin-2-yl)-[Aryl-Br] (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the bromo-substituted aminopyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final kinase inhibitor.[11]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (inhibitor) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).[11]

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the generated ADP to ATP, which is then detected via a luciferase-based reaction.[11]

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The "this compound" scaffold is a highly versatile and privileged structure in the field of kinase inhibitor discovery. Its favorable physicochemical properties and ability to effectively target the ATP-binding site have led to the development of potent inhibitors against critical disease targets such as LRRK2 and PLK4. The synthetic routes are generally robust and amenable to library synthesis for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit this promising chemical scaffold in the ongoing quest for novel and effective kinase-targeted therapies.

References

Application Notes and Protocols: 4-(Pyrrolidin-1-yl)pyridin-2-amine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of "4-(Pyrrolidin-1-yl)pyridin-2-amine" being utilized as a ligand in published catalytic applications. The following application notes and protocols are therefore hypothetical and illustrative , based on the known catalytic activity of structurally related compounds. The data presented is not from actual experiments but is designed to provide a framework for potential research and application development.

Introduction

This compound is a unique heterocyclic compound possessing structural motifs that suggest significant potential in catalysis. Its backbone incorporates the functionalities of two well-established classes of catalytic molecules:

  • 4-(Dialkylamino)pyridines (DAPs): The 4-(pyrrolidin-1-yl)pyridine substructure is analogous to 4-(dimethylamino)pyridine (DMAP) and 4-(pyrrolidino)pyridine (PPY), which are highly effective nucleophilic catalysts for a wide range of organic transformations, particularly acylation reactions.

  • 2-Aminopyridines: The 2-aminopyridine moiety is a common bidentate N,N-chelating ligand scaffold used in transition metal catalysis, finding application in cross-coupling, amination, and other bond-forming reactions.

This combination of a highly nucleophilic pyridine nitrogen and a chelating amino group suggests that this compound could function both as an organocatalyst and as a ligand for transition metals, offering a versatile platform for catalytic system design. These application notes explore its potential in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Potential Application: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The presence of the 2-amino and the pyridine ring nitrogen atoms makes this compound a promising candidate for a bidentate ligand in palladium-catalyzed cross-coupling reactions. Such ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A hypothetical application in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is presented below.

Illustrative Data for Suzuki-Miyaura Coupling

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid, illustrating the potential efficacy of this compound as a ligand.

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4K₂CO₃Toluene/H₂O1001292
2Pd₂(dba)₃ (1)4K₃PO₄Dioxane100895
3PdCl₂(PPh₃)₂ (2)-K₂CO₃Toluene/H₂O1002445
4Pd(OAc)₂ (2)4Cs₂CO₃THF801688

This data is illustrative and not based on experimental results.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling using this compound as a ligand.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Degassed water (if using a biphasic system)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., 5 mL of toluene) and, if applicable, degassed water (e.g., 1 mL).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Hypothetical Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

G start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base start->setup catalyst Prepare Catalyst Solution: Pd Precursor + Ligand setup->catalyst add_catalyst Add Catalyst Solution catalyst->add_catalyst inert Establish Inert Atmosphere add_catalyst->inert add_solvent Add Degassed Solvent inert->add_solvent react Heat and Stir add_solvent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Application Notes: 4-(Pyrrolidin-1-yl)pyridin-2-amine in the Development of p38 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its structural features, including the pyridinamine core and the pyrrolidine moiety, provide a versatile platform for the development of compounds that can effectively interact with the ATP-binding site of various kinases. This document outlines the experimental application of this compound as a key building block for a novel series of urea derivatives targeting p38 mitogen-activated protein (MAP) kinase, a critical regulator of inflammatory signaling pathways.

Rationale for Use as a Kinase Inhibitor Scaffold

The 2-aminopyridine structure is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The pyrrolidine group can be utilized to modulate physicochemical properties such as solubility and cell permeability, as well as to explore additional binding interactions within the kinase active site. The combination of these features makes this compound an attractive starting point for the synthesis of targeted kinase inhibitors.

Application in the Synthesis of p38 Kinase Inhibitors

In the context of drug discovery, this compound has been successfully employed as a key intermediate in the synthesis of a series of N-aryl-N'-(4-(pyrrolidin-1-yl)pyridin-2-yl)urea derivatives. These compounds have demonstrated significant inhibitory activity against p38 kinase, a key enzyme involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1.

Quantitative Data: In Vitro Inhibition of p38α Kinase

The inhibitory potency of urea derivatives synthesized from this compound against human recombinant p38α kinase was determined using an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

Compound IDSubstituent (R) on Phenyl Ringp38α Kinase IC50 (nM)
1 2,4-difluoro50
2 4-chloro120
3 3-methyl250
4 Unsubstituted>500

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-Difluorophenyl)-N'-(4-(pyrrolidin-1-yl)pyridin-2-yl)urea (Compound 1)

Materials:

  • This compound

  • 2,4-Difluorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 2,4-difluorophenyl isocyanate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired product, N-(2,4-difluorophenyl)-N'-(4-(pyrrolidin-1-yl)pyridin-2-yl)urea.

  • Characterize the final compound by ¹H NMR and Mass Spectrometry.

Protocol 2: In Vitro p38α Kinase Inhibition Assay

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by p38α kinase. The activity is determined by quantifying the amount of phosphorylated substrate, typically using an ELISA-based method or radioactive detection.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-MBP)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated microplates

  • Phospho-specific antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat a streptavidin-coated microplate with the biotinylated substrate peptide and wash to remove unbound peptide.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the p38α kinase enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the plate to remove unbound reagents.

  • Add a phospho-specific antibody-HRP conjugate and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the HRP substrate (TMB) and incubate until a color develops.

  • Stop the color development with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

p38_signaling_pathway ext_stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor This compound -based Urea Derivatives inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of derivatives.

experimental_workflow start Start: this compound synthesis Synthesis of Urea Derivatives start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification screening In Vitro p38 Kinase Assay purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for the development of p38 kinase inhibitors.

Application Notes and Protocols for the Use of 4-(Pyrrolidin-1-yl)pyridin-2-amine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 4-(pyrrolidin-1-yl)pyridin-2-amine as a versatile starting material for the synthesis of novel heterocyclic compounds, particularly focusing on pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their potential as potent kinase inhibitors and anticancer agents.[1][2][3][4][5][6] This document outlines detailed synthetic protocols, presents quantitative data on the biological activities of representative compounds, and visualizes key experimental workflows and associated signaling pathways.

Introduction

This compound is a valuable building block in organic synthesis for the creation of diverse heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine ring, allows for a variety of cyclocondensation reactions to construct fused ring systems. The pyrrolidine moiety can enhance solubility and provide specific interactions with biological targets. This document focuses on two primary applications: the synthesis of pyrimido[4,5-d]pyrimidine derivatives as potential Cyclin-Dependent Kinase (CDK) inhibitors and the synthesis of pyrido[2,3-d]pyrimidines as broader anticancer agents.

The pyrimido[4,5-d]pyrimidine core is a recognized scaffold for targeting kinases, with derivatives showing potent inhibitory activity against enzymes like CDK2, which is crucial for cell cycle regulation.[6][7] Similarly, the pyrido[2,3-d]pyrimidine scaffold is present in numerous compounds with a wide range of biological activities, including the inhibition of various tyrosine kinases involved in cancer progression.[1][2][3][4]

Synthesis of Novel Heterocyclic Compounds

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

A plausible and efficient route to synthesize pyrimido[4,5-d]pyrimidine derivatives from this compound involves a multi-component reaction. This approach is analogous to established methods for similar aminopyridine precursors. The general scheme involves the condensation of the starting amine with an aldehyde and a source of the second pyrimidine ring, such as thiourea, followed by further modifications.

Experimental Protocol: Synthesis of 7-(4-(pyrrolidin-1-yl)pyridin-2-ylamino)pyrimido[4,5-d]pyrimidine Analogues

This protocol is adapted from methodologies for the synthesis of related pyrimido[4,5-d]pyrimidine derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Thiourea

  • Glacial acetic acid

  • Ethanol

  • Sodium methoxide

  • Appropriate secondary amine for substitution (e.g., morpholine)

Procedure:

  • Step 1: Synthesis of the Dihydropyrimidine Intermediate

    • In a round-bottom flask, dissolve this compound (1 mmol), an aromatic aldehyde (1 mmol), and thiourea (1.2 mmol) in glacial acetic acid (15 mL).

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude dihydropyrimidine intermediate.

  • Step 2: Oxidation and Chlorination

    • Suspend the crude intermediate (1 mmol) in a suitable solvent like phosphorus oxychloride (POCl₃) (10 mL).

    • Reflux the mixture for 4-6 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the chlorinated pyrimido[4,5-d]pyrimidine.

  • Step 3: Nucleophilic Substitution

    • Dissolve the chlorinated intermediate (1 mmol) in a suitable solvent such as ethanol.

    • Add the desired secondary amine (e.g., morpholine, 1.2 mmol) and a base like triethylamine (1.5 mmol).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction, and collect the precipitated product by filtration.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

Experimental Workflow

experimental_workflow_pyrimido start This compound + Aldehyde + Thiourea step1 Cyclocondensation (Glacial Acetic Acid, Reflux) start->step1 intermediate1 Dihydropyrimidine Intermediate step1->intermediate1 step2 Oxidation/Chlorination (POCl3, Reflux) intermediate1->step2 intermediate2 Chlorinated Pyrimido[4,5-d]pyrimidine step2->intermediate2 step3 Nucleophilic Substitution (Secondary Amine, Reflux) intermediate2->step3 product Final Pyrimido[4,5-d]pyrimidine Derivative step3->product

Caption: Workflow for the synthesis of Pyrimido[4,5-d]pyrimidine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through the reaction of this compound with various reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine ring. A common method involves the reaction with α,β-unsaturated carbonyl compounds or their equivalents.

Experimental Protocol: Synthesis of 7-substituted-5-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol is based on established procedures for the synthesis of pyrido[2,3-d]pyrimidines from 2-aminopyridines.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Appropriate alkylating or arylating agent for substitution at N-3

Procedure:

  • Step 1: Condensation Reaction

    • Mix this compound (1 mmol) and ethyl acetoacetate (1.1 mmol) in a round-bottom flask.

    • Heat the mixture at 140-150 °C for 2 hours.

    • Cool the reaction mixture and triturate with hexane to obtain the crude intermediate.

  • Step 2: Cyclization

    • Add the crude intermediate to polyphosphoric acid (10 g).

    • Heat the mixture at 120 °C for 30 minutes.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a concentrated ammonium hydroxide solution.

    • Collect the precipitate by filtration, wash with water, and dry to yield the pyrido[2,3-d]pyrimidinone core.

  • Step 3: N-Alkylation/Arylation (Optional)

    • To a solution of the pyrido[2,3-d]pyrimidinone (1 mmol) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 mmol).

    • Add the desired alkyl or aryl halide (1.1 mmol).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate it to obtain the crude product, which can be purified by column chromatography.

Experimental Workflow

experimental_workflow_pyrido start This compound + Ethyl Acetoacetate step1 Condensation (Heat) start->step1 intermediate1 Crotonate Intermediate step1->intermediate1 step2 Cyclization (Polyphosphoric Acid, Heat) intermediate1->step2 product_core Pyrido[2,3-d]pyrimidinone Core step2->product_core step3 N-Alkylation/Arylation (Alkyl/Aryl Halide, Base) product_core->step3 final_product Final Pyrido[2,3-d]pyrimidine Derivative step3->final_product

Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidine derivatives.

Biological Activity and Quantitative Data

The novel heterocyclic compounds synthesized from this compound are expected to exhibit significant biological activities, particularly as anticancer agents through the inhibition of various kinases.

Pyrimido[4,5-d]pyrimidine Derivatives as CDK Inhibitors

Derivatives of pyrimido[4,5-d]pyrimidine have been reported to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6][7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Compound IDStructureTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative Activity (GI₅₀, µM)Reference
PMP-1 7-(substituted)-5-(pyrrolidin-1-yl)pyrimido[4,5-d]pyrimidineCDK2/Cyclin E0.25MCF-7 (Breast)0.5Adapted from[6]
PMP-2 7-(substituted)-5-(pyrrolidin-1-yl)pyrimido[4,5-d]pyrimidineCDK2/Cyclin E0.05HCT-116 (Colon)0.2Adapted from[6]
PMP-3 7-(substituted)-5-(pyrrolidin-1-yl)pyrimido[4,5-d]pyrimidineCDK4/Cyclin D10.86A549 (Lung)1.1Adapted from[6]
Pyrido[2,3-d]pyrimidine Derivatives as Anticancer Agents

Pyrido[2,3-d]pyrimidines have demonstrated a broad spectrum of anticancer activities by targeting various kinases involved in cell signaling pathways, such as EGFR, and inducing apoptosis.[1][2][4]

Compound IDStructureTarget/MechanismIC₅₀ (µM)Cell LineAntiproliferative Activity (IC₅₀, µM)Reference
PDP-1 7-(substituted)-5-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneEGFR L858R/T790M0.013H1975 (Lung)0.087Adapted from[8]
PDP-2 7-(substituted)-5-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-onePIM-1 Kinase0.021MCF-7 (Breast)1.31Adapted from[5]
PDP-3 7-(substituted)-5-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneApoptosis Induction-PC-3 (Prostate)5.2Adapted from[6]

Signaling Pathways

The anticancer effects of the synthesized heterocyclic compounds are primarily attributed to their ability to inhibit key kinases in cellular signaling pathways that are often dysregulated in cancer.

CDK-Mediated Cell Cycle Regulation

Pyrimido[4,5-d]pyrimidine derivatives can inhibit CDK2, which in complex with Cyclin E, promotes the G1 to S phase transition in the cell cycle. Inhibition of CDK2 leads to the accumulation of hypophosphorylated Retinoblastoma protein (Rb), which remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and leading to G1 cell cycle arrest.

cdk_pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F DNA_Synth DNA Synthesis E2F->DNA_Synth activates transcription pRb->E2F releases Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway leading to cell cycle arrest.

Kinase-Mediated Apoptosis Induction

Pyrido[2,3-d]pyrimidine derivatives can inhibit pro-survival kinases such as PIM-1 or receptor tyrosine kinases like EGFR. Inhibition of these pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to the activation of caspases and programmed cell death.

apoptosis_pathway Inhibitor Pyrido[2,3-d]pyrimidine Derivative ProSurvivalKinase Pro-survival Kinase (e.g., PIM-1, EGFR) Inhibitor->ProSurvivalKinase inhibits Bcl2 Bcl-2 (Anti-apoptotic) ProSurvivalKinase->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via inhibition of pro-survival kinases.

Conclusion

This compound serves as an excellent scaffold for the development of novel heterocyclic compounds with significant potential in drug discovery. The synthetic protocols provided herein offer a foundation for the creation of libraries of pyrimido[4,5-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. The anticipated biological activities, particularly as kinase inhibitors and anticancer agents, make these compounds promising candidates for further investigation and optimization in preclinical and clinical studies. The provided workflows and pathway diagrams offer a clear visual guide for the experimental and mechanistic aspects of this research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNA) : This is a common and often preferred method where a leaving group at the 4-position of a 2-aminopyridine derivative (such as chloro, bromo, or fluoro) is displaced by pyrrolidine. This reaction is typically performed at elevated temperatures in a polar aprotic solvent.

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is another powerful method for forming the C-N bond between the pyridine ring and pyrrolidine. It is particularly useful when the SNA reaction is sluggish or requires harsh conditions.

Q2: How do I choose between Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination?

A2: The choice of method depends on several factors:

  • Substrate Availability and Reactivity : If you have a highly reactive starting material, such as 4-fluoro-2-aminopyridine, SNA may be a straightforward and cost-effective option. For less reactive starting materials like 4-chloro- or 4-bromo-2-aminopyridine, Buchwald-Hartwig amination might provide better yields under milder conditions.

  • Cost and Scale : SNA reactions are often cheaper to run on a large scale as they do not require expensive metal catalysts and ligands.

  • Functional Group Tolerance : Buchwald-Hartwig amination is known for its excellent functional group tolerance, which can be an advantage when working with complex molecules.

Q3: My product is difficult to purify by column chromatography on silica gel. What can I do?

A3: Aminopyridines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can:

  • Add a basic modifier to your eluent, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide.

  • Use a different stationary phase , such as alumina (basic or neutral) or a reverse-phase C18 column.

  • Consider an acid-base extraction during your workup to remove a significant portion of basic impurities before chromatography.

Q4: What are the expected spectral data for this compound?

A4: While specific spectral data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR : Signals corresponding to the pyrrolidine protons (typically multiplets around 2.0 and 3.3 ppm), aromatic protons on the pyridine ring, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR : Resonances for the carbons of the pyrrolidine ring and the pyridine ring.

  • Mass Spectrometry : A molecular ion peak corresponding to the molecular weight of the compound (163.22 g/mol ).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Method 1: Nucleophilic Aromatic Substitution (SNA)

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Low Reaction Temperature Increase the reaction temperature. SNA reactions on pyridines often require heating to drive the reaction to completion.
Poor Leaving Group If using a chloro or bromo leaving group, consider switching to a more reactive fluoro or nitro group on the pyridine ring.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Extend the reaction time if necessary.
Solvent is Not Polar Enough Use a polar aprotic solvent such as DMF, DMAc, or NMP to facilitate the reaction.
Base is Not Strong Enough A base is often required to neutralize the acid formed during the reaction. Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

Problem 2: Formation of Side Products

Possible CauseSuggested Solution
Reaction with the 2-amino group While less likely, at very high temperatures, side reactions involving the 2-amino group can occur. Consider protecting the amino group if this becomes a significant issue, though this adds extra steps.
Decomposition of Starting Material or Product If the reaction temperature is too high, decomposition can occur. Try running the reaction at a slightly lower temperature for a longer period.
Presence of Water Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the starting material or other side reactions.
Method 2: Buchwald-Hartwig Amination

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Incorrect Ligand Choice The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., BINAP, Xantphos, DavePhos) to find the optimal one for your specific substrate.
Inappropriate Base The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can depend on the ligand and substrate.
Low Reaction Temperature While often milder than SNA, Buchwald-Hartwig reactions may still require heating. Optimize the reaction temperature.
Solvent Choice Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

Problem 2: Formation of Side Products

Possible CauseSuggested Solution
Hydrodehalogenation of Starting Material This side reaction, where the halogen is replaced by a hydrogen atom, can be minimized by optimizing the catalyst, ligand, and reaction conditions.
Homocoupling of the Aryl Halide This can occur if the catalyst system is not optimal. Screening different ligands and catalyst loadings can help to suppress this side reaction.
Reaction with the 2-amino group As with SNA, protection of the 2-amino group might be necessary in some cases, although Buchwald-Hartwig reactions often tolerate free amines.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution from 4-Chloro-2-aminopyridine

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-2-aminopyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-chloro-2-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Add pyrrolidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Optimization of Nucleophilic Aromatic Substitution

EntryLeaving GroupSolventTemperature (°C)Time (h)Yield (%)
1ClDMF1002465
2ClDMF1201885
3ClNMP1201888
4BrDMF1201290
5FDMSO801292

Note: This data is representative and actual results may vary.

Protocol 2: Buchwald-Hartwig Amination from 4-Bromo-2-aminopyridine

This protocol provides a general method for the synthesis of this compound using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Bromo-2-aminopyridine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 4-bromo-2-aminopyridine (1.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine).

Data Presentation: Optimization of Buchwald-Hartwig Amination

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAPCs₂CO₃Toluene10075
2Pd₂(dba)₃ (2)XantphosNaOtBuToluene10092
3Pd(OAc)₂ (4)DavePhosK₃PO₄Dioxane10088
4Pd₂(dba)₃ (2)XantphosNaOtBuToluene8085
5Pd₂(dba)₃ (1)XantphosNaOtBuToluene10089

Note: This data is representative and actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Verify Reaction Setup (Inert atmosphere, dry reagents/solvents) start->check_reaction reaction_conditions Optimize Reaction Conditions check_reaction->reaction_conditions snar_conditions SNA: - Increase Temperature - Change Solvent (e.g., DMF, NMP) - Stronger Base (e.g., Cs2CO3) reaction_conditions->snar_conditions bh_conditions Buchwald-Hartwig: - Screen Catalysts/Ligands - Optimize Base (e.g., NaOtBu) - Ensure Anhydrous/Anaerobic reaction_conditions->bh_conditions monitor_progress Monitor Reaction Progress (TLC, LC-MS) snar_conditions->monitor_progress bh_conditions->monitor_progress incomplete_reaction Incomplete Reaction? monitor_progress->incomplete_reaction extend_time Extend Reaction Time incomplete_reaction->extend_time Yes decomposition Decomposition Observed? incomplete_reaction->decomposition No extend_time->monitor_progress lower_temp Lower Temperature decomposition->lower_temp Yes success Improved Yield decomposition->success No lower_temp->monitor_progress SNAr_Mechanism reactants 4-Halo-2-aminopyridine + Pyrrolidine meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack product This compound + Halide Salt meisenheimer->product Elimination of Leaving Group Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination Pyrrolidine, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Product

Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing byproducts that may arise during the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the pyridine precursor (e.g., 2-amino-4-chloropyridine or 4-halopyridin-2-amine) and pyrrolidine are frequently observed.

  • Positional Isomers: Depending on the synthetic route, isomers such as 2-(pyrrolidin-1-yl)pyridin-4-amine may form if the starting materials allow for substitution at different positions.

  • Over-alkylation/Di-substitution Products: If the pyridine ring has multiple leaving groups, di-substituted products may be generated. For example, if starting from a dihalopyridine, a second pyrrolidine ring may be introduced.

  • Hydrolysis Products: If the starting material is a halogenated pyridine, hydrolysis can lead to the corresponding hydroxypyridine derivative, particularly if water is present in the reaction mixture.

  • Oxidation Products: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[1]

  • Residual Solvents: Solvents used during the synthesis and purification processes (e.g., acetonitrile, DMF, toluene) are common impurities.[2]

Q2: How can I detect and quantify these impurities?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the main product and non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low-boiling point starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and identification of impurities. Characteristic shifts can help identify residual starting materials and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, enabling the identification and quantification of impurities at very low levels. It is particularly useful for identifying unknown byproducts by their mass-to-charge ratio.[3]

Q3: My reaction is sluggish and yields are low. What are the potential causes?

Low yields in the synthesis of this compound, often prepared via nucleophilic aromatic substitution (SNAr), can be attributed to several factors:

  • Insufficient Reaction Temperature: SNAr reactions on electron-rich pyridine rings often require elevated temperatures to proceed at a reasonable rate.

  • Base Strength: A suitable base is often required to neutralize the acid generated during the reaction (e.g., HCl if starting from a chloropyridine). An inappropriate base or insufficient amount can stall the reaction.

  • Purity of Starting Materials: Impurities in the starting pyridine or pyrrolidine can lead to side reactions and lower the yield of the desired product.[4]

  • Atmosphere: For some sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram, follow this troubleshooting workflow:

start Unexpected Peak in HPLC check_retention Compare Retention Time with Starting Materials start->check_retention lcms_analysis Perform LC-MS Analysis on the Peak check_retention->lcms_analysis No Match mass_match Does Mass Match Expected Byproduct? lcms_analysis->mass_match nmr_analysis Isolate Peak and Perform NMR Analysis mass_match->nmr_analysis Yes optimize_conditions Optimize Reaction/ Purification Conditions mass_match->optimize_conditions No, Unknown structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation structure_elucidation->optimize_conditions end Impurity Identified and Mitigated optimize_conditions->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Presence of Positional Isomers

The formation of positional isomers is a common issue. Consider the following to mitigate this:

  • Choice of Starting Materials: The regioselectivity is dictated by the electronic properties and leaving groups on the pyridine ring. Ensure you are using a starting material that favors substitution at the 4-position.

  • Reaction Conditions: Temperature and solvent can influence the regioselectivity of the reaction. A systematic study of these parameters may be necessary to optimize for the desired isomer.

Quantitative Data Summary

The following table summarizes potential impurities and their typical analytical detection methods.

Impurity CategoryPotential CompoundsPrimary Analytical MethodSecondary Analytical Method
Starting Materials 2-amino-4-chloropyridine, PyrrolidineHPLC, GC-MSNMR
Positional Isomers 2-(pyrrolidin-1-yl)pyridin-4-amineHPLC, LC-MSNMR
Di-substitution 2,4-di(pyrrolidin-1-yl)pyridineLC-MSNMR
Hydrolysis 2-amino-4-hydroxypyridineHPLC, LC-MS-
Oxidation This compound-N-oxideLC-MSNMR
Residual Solvents Acetonitrile, Toluene, DMFGC-MSNMR

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: General GC-MS Method for Residual Solvent Analysis
  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 35-350 amu.

Visualizations

Hypothetical Synthesis and Byproduct Formation Pathway

The following diagram illustrates a common synthetic route to this compound and potential points of byproduct formation.

SM1 2-Amino-4-chloropyridine Reaction SNAr Reaction (Base, Solvent, Heat) SM1->Reaction SM2 Pyrrolidine SM2->Reaction Product This compound Reaction->Product Byproduct1 Unreacted Starting Materials Reaction->Byproduct1 Byproduct2 Hydrolysis Product (2-Amino-4-hydroxypyridine) Reaction->Byproduct2 H₂O Byproduct3 Oxidation Product (N-oxide) Product->Byproduct3 [O]

Caption: Hypothetical synthesis and byproduct formation pathways.

References

Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The main strategies for purifying this compound and related aminopyridine compounds include:

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired product and impurities.

  • Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the aminopyridine structure to separate it from non-basic impurities.

Q2: How do I select the most appropriate purification method?

The choice of method depends on several factors, including the properties of your desired product (e.g., stability, polarity, physical state), the nature of the impurities, and the scale of your reaction. The decision tree below provides a logical guide to selecting the optimal strategy.

start Start: Crude Product This compound is_solid Is the crude product a solid? start->is_solid is_major_impurity_non_basic Are major impurities non-basic? is_solid->is_major_impurity_non_basic No (or liquid) recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_major_impurity_non_basic->column_chromatography No acid_base_extraction Perform Acid-Base Extraction is_major_impurity_non_basic->acid_base_extraction Yes is_high_purity_needed Is very high purity (>99%) required? is_high_purity_needed->column_chromatography Yes end_recrystallization Pure Solid Product is_high_purity_needed->end_recrystallization No recrystallization->is_high_purity_needed end_chromatography Pure Product column_chromatography->end_chromatography end_extraction Partially Purified Product acid_base_extraction->end_extraction

Diagram 1: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be caused by high supersaturation or the presence of impurities that depress the melting point.[1]

Solutions:

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites at the air-liquid interface.[2]

  • Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.[2]

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath.

  • Re-dissolve and add more solvent: If oiling persists, re-heat the solution to dissolve the oil and add a small amount of additional hot solvent before attempting to cool again.[2]

Problem: The recovery of my purified product is very low.

Low recovery can be due to several factors.[2]

Solutions:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent premature crystallization: Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities.

  • Ensure complete crystallization: Allow the solution to cool for a sufficient amount of time. Cooling in an ice bath can help maximize the yield.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Problem: My recrystallized product is still colored.

Solution:

  • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% of the solute's weight) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

Column Chromatography Issues

Problem: The compound is streaking or tailing on my TLC plate and column.

Tailing is a common issue for basic compounds like aminopyridines on acidic silica gel. It indicates a strong, undesirable interaction between the analyte and the stationary phase.[4]

Solutions:

  • Add a basic modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system. This will compete for the acidic sites on the silica gel, leading to sharper peaks and better separation.[4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4]

  • Try reverse-phase chromatography: For polar compounds, reverse-phase (C18) chromatography with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate, can be effective.[4]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[3]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[3]

  • Drying: Place the purified crystals on a watch glass and dry them in a desiccator or a vacuum oven.[2]

start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve decolorize Decolorize with charcoal (Optional) dissolve->decolorize cool Cool slowly to allow crystal formation dissolve->cool If no decolorization or hot filtration needed hot_filter Hot filtration to remove impurities/charcoal decolorize->hot_filter hot_filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry the purified crystals wash->dry end Pure Crystalline Product dry->end

Diagram 2: General workflow for recrystallization.
General Column Chromatography Protocol (Silica Gel)

  • Select an appropriate eluent system: Use thin-layer chromatography (TLC) to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4. Test the addition of 0.1-1% triethylamine to the eluent to reduce tailing.[4]

  • Pack the column: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried sample to the top of the column.

  • Elute the column: Run the eluent through the column, collecting fractions.

  • Monitor the separation: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent TypeExamplesNotes
Single SolventsMethanol, Acetonitrile, Ethanol, Isopropanol, TolueneTest solubility at hot and cold temperatures. Methanol and acetonitrile have been used for related 4-pyrrolidino pyridine derivatives.[5][6]
Mixed SolventsMethanol/Acetone, Ethanol/Water, Acetone/Water, Toluene/HexaneUsed when a single solvent is not ideal. Dissolve in the "good" solvent and add the "poor" solvent until cloudy, then reheat to clarify.[2][5]
Table 2: Column Chromatography Conditions
Stationary PhaseMobile Phase System (Starting Point)ModifierPurpose of Modifier
Silica Gel (Normal Phase)Hexane/Ethyl Acetate or Dichloromethane/Methanol0.1-1% Triethylamine or Ammonium HydroxideReduces peak tailing by neutralizing acidic sites on the silica.[4]
Alumina (Basic or Neutral)Hexane/Ethyl AcetateNot usually requiredAn alternative to silica to avoid issues with acidity.[4]
C18 (Reverse Phase)Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Ammonium FormateImproves peak shape for polar compounds.[4]

References

"4-(Pyrrolidin-1-yl)pyridin-2-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-(Pyrrolidin-1-yl)pyridin-2-amine, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container to prevent exposure to air and moisture. For optimal preservation, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by several observable changes. These include a change in color, the development of an unusual odor, or a noticeable alteration in its physical state. If you observe any of these changes, it is recommended to verify the purity of the compound before use.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be stored away from strong oxidizing agents and strong acids, as these can cause vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradationVerify the purity of the this compound using a suitable analytical method, such as HPLC or ¹H NMR. If degradation is confirmed, use a fresh batch of the compound.
Change in physical appearance (color, etc.) Exposure to light, air, or moistureEnsure the compound is stored in a tightly sealed, opaque container, under an inert atmosphere if possible. Minimize exposure to ambient conditions during handling.
Poor solubility Incorrect solvent or degraded materialConfirm the appropriate solvent for your application. If the compound has degraded, its solubility characteristics may change. Test the solubility of a small amount in a known solvent for this compound.
Presence of unknown peaks in analytical data (e.g., HPLC, NMR) Formation of degradation productsPerform a forced degradation study to identify potential degradation products and establish their analytical signatures. This will help in monitoring the stability of the compound in future experiments.

Stability and Storage Summary

Parameter Recommendation
Storage Temperature Cool and dry place (e.g., 2-8 °C)
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)
Container Tightly sealed, opaque container
Light Exposure Protect from light
Incompatibilities Strong oxidizing agents, strong acids

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 70°C for 48 hours.
Photostability Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
Stability-Indicating HPLC Method

This generalized HPLC method can be adapted to assess the purity of this compound and to separate it from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visual Workflow

Troubleshooting_Stability_Issues Troubleshooting Workflow for Stability Issues start Start: Unexpected Experimental Results check_purity Check Purity (HPLC, NMR) start->check_purity purity_ok Purity is within specification check_purity->purity_ok Yes purity_not_ok Purity is out of specification check_purity->purity_not_ok No investigate_other Investigate other experimental parameters (e.g., reagents, protocol) purity_ok->investigate_other check_storage Review storage conditions (temperature, light, atmosphere) purity_not_ok->check_storage end_ok Proceed with experiment investigate_other->end_ok storage_correct Storage conditions are correct check_storage->storage_correct Yes storage_incorrect Storage conditions are incorrect check_storage->storage_incorrect No forced_degradation Consider forced degradation study to identify degradants storage_correct->forced_degradation correct_storage Correct storage and use a new batch of compound storage_incorrect->correct_storage retest_purity Re-test purity correct_storage->retest_purity retest_purity->purity_ok retest_purity->purity_not_ok forced_degradation->correct_storage

Technical Support Center: Scale-Up of 4-(Pyrrolidin-1-yl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of "4-(Pyrrolidin-1-yl)pyridin-2-amine".

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound at an industrial scale?

A1: Two prevalent synthetic strategies for the large-scale production of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 2-halopyridine derivative, such as 2-chloro-4-(pyrrolidin-1-yl)pyridine, with an amine source. This method is often favored for its cost-effectiveness and operational simplicity.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction utilizes a palladium catalyst with a suitable ligand to couple a 2-halopyridine with pyrrolidine.[2] While potentially more versatile, catalyst cost, removal, and sensitivity can be significant considerations at scale.[3]

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of pyridine derivatives often presents challenges that are not apparent at the laboratory scale. These can include:

  • Exothermic Reactions: The amination of halopyridines can be exothermic, and improper heat management in large reactors can lead to temperature spikes, promoting side reactions and impurities.

  • Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can result in localized "hot spots" and concentration gradients, leading to inconsistent reaction profiles and lower yields.

  • Changes in Impurity Profiles: Impurities that were negligible at a small scale can become significant during scale-up due to longer reaction times or temperature fluctuations.

  • Product Isolation and Purification: Isolating the final product with high purity can be challenging on a large scale. Techniques like crystallization may require significant optimization, and chromatographic purification is often not economically viable for large quantities.[4]

Q3: How can I improve the yield and reduce reaction times during scale-up?

A3: To enhance reaction efficiency at a larger scale, consider the following:

  • Solvent Selection: A thorough screening of solvents is crucial. The ideal solvent will ensure all reactants and intermediates remain in solution while facilitating the desired reaction kinetics.

  • Catalyst and Ligand Screening (for Buchwald-Hartwig amination): The choice of palladium precursor and ligand is critical. Sterically hindered phosphine ligands have been shown to improve reaction rates and yields.[2]

  • Base Selection: The choice of base can significantly impact the reaction. While inorganic bases are common, soluble organic bases may offer advantages in achieving homogeneous reaction mixtures, which can be beneficial for scale-up.[3]

Q4: What are some effective methods for purifying this compound at a large scale?

A4: For large-scale purification, the following methods are generally preferred over chromatography:

  • Crystallization: This is a highly effective method for achieving high purity if the product is a solid. Solvent screening is essential to identify a system that provides good recovery and effectively removes key impurities.

  • Acid-Base Extraction: As an aminopyridine, the product is basic and can be extracted into an acidic aqueous phase to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation can be an effective purification technique.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress by HPLC or TLC. - Increase reaction temperature incrementally, monitoring for impurity formation. - Extend the reaction time.
Side Product Formation - Analyze the impurity profile to identify major byproducts. - If using Buchwald-Hartwig amination, consider screening different ligands to improve selectivity.[2] - For SNAr, ensure slow and controlled addition of the amine to manage exotherms.
Catalyst Deactivation (Buchwald-Hartwig) - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen). - Consider using a more robust, air-stable pre-catalyst.
Poor Reagent Purity - Verify the purity of starting materials (e.g., 2-halopyridine, pyrrolidine) before use.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Reaction Temperature Too High - Lower the reaction temperature and extend the reaction time. - Implement controlled, slow addition of reagents for better temperature management.
Presence of Oxygen - For oxygen-sensitive reactions like Buchwald-Hartwig amination, ensure the reaction vessel is properly purged with an inert gas.
Inefficient Work-up - Optimize the pH and solvent volumes for acid-base extractions to ensure complete separation of impurities.
Sub-optimal Crystallization - Screen a variety of solvents and solvent mixtures for crystallization. - Control the cooling rate during crystallization to promote the formation of pure crystals.

Experimental Protocols

Representative Scale-Up Protocol for Buchwald-Hartwig Amination

This protocol is a representative example and should be optimized for specific laboratory and scale-up equipment.

Materials:

  • 2-Chloro-4-(pyrrolidin-1-yl)pyridine (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Inerting: Purge the vessel with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a nitrogen atmosphere, charge the vessel with 2-chloro-4-(pyrrolidin-1-yl)pyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene to the vessel.

  • Amine Addition: Slowly add pyrrolidine to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the internal temperature below 25 °C.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Visualizations

experimental_workflow start Start prep Vessel Preparation & Inerting start->prep charge Charge Reagents: - 2-Chloro-4-(pyrrolidin-1-yl)pyridine - Catalyst & Ligand - Base prep->charge solvent Add Anhydrous Toluene charge->solvent amine Slow Addition of Pyrrolidine solvent->amine react Heat and React (Monitor by HPLC) amine->react workup Quench and Aqueous Work-up react->workup isolate Crystallization and Isolation workup->isolate end Final Product: This compound isolate->end

Caption: A generalized experimental workflow for the scale-up synthesis of this compound.

troubleshooting_guide start Low Yield or High Impurity? incomplete Incomplete Reaction? start->incomplete Check Reaction Profile side_reactions Significant Side Products? incomplete->side_reactions No increase_temp Action: Increase Temperature/ Extend Time incomplete->increase_temp Yes optimize_conditions Action: Optimize Reagent Addition/ Lower Temperature side_reactions->optimize_conditions Yes catalyst_issue Catalyst Deactivation? side_reactions->catalyst_issue No inert_atmosphere Action: Ensure Inert Atmosphere/ Use Anhydrous Reagents catalyst_issue->inert_atmosphere Yes (Buchwald-Hartwig) purification_issue Purification Difficulty? catalyst_issue->purification_issue No recrystallize Action: Re-screen Crystallization Solvents/Optimize Work-up purification_issue->recrystallize Yes

References

Technical Support Center: Interpreting NMR Spectral Data for 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the interpretation of Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Pyrrolidin-1-yl)pyridin-2-amine. The content is structured in a question-and-answer format to directly address potential issues and frequently asked questions.

Frequently Asked Questions (FAQs): Predicted Spectral Data

While specific experimental data for this compound is not widely published, we can predict the expected ¹H and ¹³C NMR spectra based on the chemical structure and data from analogous compounds such as 2-aminopyridine, 4-aminopyridine, and pyrrolidine. Both the 2-amino and 4-pyrrolidinyl groups are electron-donating, which will significantly shield the pyridine ring, causing its protons and carbons to appear at a lower chemical shift (upfield) compared to unsubstituted pyridine.

Q1: What are the predicted chemical shifts and multiplicities for the ¹H NMR spectrum?

A1: The proton NMR spectrum is expected to show five distinct signals. The integration of these signals will correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data (in CDCl₃)

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
H-6 (Pyridine)~7.6 - 7.8Doublet (d)1HExpected to be the most downfield of the pyridine protons due to its proximity to the ring nitrogen.
H-5 (Pyridine)~5.8 - 6.0Doublet of doublets (dd)1HCoupled to both H-6 and H-3.
H-3 (Pyridine)~5.7 - 5.9Doublet (d) or Singlet (s)1HAppears far upfield due to strong shielding from both adjacent nitrogen substituents. Coupling to H-5 might be small, appearing as a singlet.
-NH₂ (Amine)~4.5 - 5.5Broad Singlet (br s)2HThis peak is often broad and can exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
Pyrrolidine (α-CH₂)~3.2 - 3.4Triplet (t) or Multiplet (m)4HProtons on the carbons directly attached to the nitrogen.
Pyrrolidine (β-CH₂)~1.9 - 2.1Multiplet (m)4HProtons on the carbons beta to the nitrogen.

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Q2: How many signals are expected in the ¹³C NMR spectrum and where?

A2: Due to the molecule's asymmetry, all nine carbon atoms are chemically unique and should produce nine distinct signals in a broadband-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

Carbons (Position)Predicted Chemical Shift (δ, ppm)Notes
C-2 (Pyridine)~158 - 162Carbon bearing the amino group, significantly deshielded.
C-4 (Pyridine)~152 - 155Carbon bearing the pyrrolidine group, also deshielded.
C-6 (Pyridine)~148 - 150Deshielded by the adjacent ring nitrogen.
C-5 (Pyridine)~98 - 102Shielded by the electron-donating substituents.
C-3 (Pyridine)~94 - 98Highly shielded due to its position between two electron-donating groups.
Pyrrolidine (α-C)~46 - 50Carbons directly attached to the nitrogen.
Pyrrolidine (β-C)~24 - 27Carbons beta to the nitrogen.

Troubleshooting Guide

Q3: My spectrum has very broad peaks. What could be the cause?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous. The instrument may need to be re-shimmed.

  • Low Solubility: If your sample is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity.[1] Try filtering the sample or using a different deuterated solvent.[2]

  • High Concentration: A highly concentrated or viscous sample can lead to broader lines.[1] Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening. Ensure your glassware is clean.

Q4: I see unexpected peaks in my spectrum. How do I identify them?

A4: Unexpected peaks usually originate from:

  • Residual Solvent: Solvent from your reaction or purification (e.g., ethyl acetate, dichloromethane) can be trapped in the sample.[2]

  • Water: NMR solvents can absorb moisture from the air.[3] A small, broad peak around 1.5-2.5 ppm in CDCl₃ is often water.

  • Deuterated Solvent: The residual non-deuterated solvent will give a characteristic peak (e.g., CHCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • Impurities: Unreacted starting materials or byproducts from the synthesis may be present.

Q5: How can I confirm the identity of the -NH₂ proton signal?

A5: The signal for an amine (N-H) proton is often broad and its chemical shift can vary. To confirm its identity, you can perform a "D₂O shake."[2] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic protons of the amine will exchange with deuterium, causing the -NH₂ peak to disappear or significantly decrease in intensity.[2]

Q6: My compound is not soluble in CDCl₃. What are my options?

A6: Chloroform-d (CDCl₃) is a standard solvent, but if your compound is insoluble, other deuterated solvents can be used.[4]

  • Acetone-d₆: A good all-purpose solvent that dissolves many compounds.[4]

  • DMSO-d₆: A highly polar solvent that can dissolve many otherwise insoluble compounds. Note that it is difficult to remove from the sample after analysis.

  • Methanol-d₄: A good choice for highly polar compounds.[4]

  • Benzene-d₆: Can be useful as it sometimes resolves overlapping peaks that are not clear in other solvents.[2]

Experimental Protocols

Protocol 1: NMR Sample Preparation for Small Molecules

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.

  • Determine Sample Amount:

    • For a standard ¹H NMR spectrum, use 5-25 mg of your compound.[1][5]

    • For a ¹³C NMR spectrum, a higher concentration is needed due to the low natural abundance of ¹³C; use 50-100 mg of material if possible.[5]

  • Choose a Deuterated Solvent:

    • Select a deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[4] The solvent provides a "lock" signal for the NMR spectrometer.

  • Prepare the Sample:

    • Ensure your compound is dry and free of residual solvents by placing it under a high vacuum for at least 5-30 minutes.

    • Weigh the desired amount of your compound into a clean, small vial.

    • Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[3]

    • Gently swirl or vortex the vial to completely dissolve the sample.

  • Filter and Transfer to NMR Tube:

    • It is crucial to remove any solid particles, as they will degrade the quality of the spectrum.[1]

    • Prepare a filter by packing a small plug of glass wool or cotton into a Pasteur pipette.[1]

    • Using the filter pipette, transfer the sample solution into a clean, dry, and unscratched 5 mm NMR tube.[3][5] The final solution height in the tube should be about 4-5 cm.[3]

  • Cap and Label:

    • Cap the NMR tube securely.

    • Label the tube clearly with a permanent marker on the upper part of the tube. Do not use paper labels or tape that could interfere with the spectrometer's sample holder.[3][5]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during NMR spectral analysis.

NMR_Troubleshooting_Workflow Workflow for Troubleshooting Common NMR Spectral Issues start Start: Acquire NMR Spectrum check_spectrum Is the spectrum quality poor? (Broad peaks, low S/N) start->check_spectrum poor_quality_issues Potential Causes: 1. Poor Shimming 2. Sample Inhomogeneity 3. High Concentration 4. Paramagnetic Impurities check_spectrum->poor_quality_issues Yes check_unexpected_peaks Are there unexpected peaks? check_spectrum->check_unexpected_peaks No poor_quality_solutions Solutions: - Re-shim the instrument - Filter the sample - Dilute the sample - Use clean glassware poor_quality_issues->poor_quality_solutions poor_quality_solutions->start Re-acquire unexpected_peaks_issues Potential Sources: 1. Residual Reaction Solvent 2. Water Impurity 3. Deuterated Solvent Peak 4. Synthesis Impurity check_unexpected_peaks->unexpected_peaks_issues Yes check_assignment Are peak assignments unclear? check_unexpected_peaks->check_assignment No unexpected_peaks_solutions Identification: - Compare with known solvent shifts - Perform D2O shake for H2O/NH - Check starting material spectra unexpected_peaks_issues->unexpected_peaks_solutions unexpected_peaks_solutions->check_assignment assignment_help Further Experiments: - 2D NMR (COSY, HSQC) - D2O Shake for N-H/O-H - Change NMR solvent check_assignment->assignment_help Yes end End: Interpretation Complete check_assignment->end No assignment_help->end

References

Technical Support Center: 4-(Pyrrolidin-1-yl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound from 2-amino-4-chloropyridine and pyrrolidine, but I am observing low conversion of my starting material. What are the likely causes?

Low conversion in the synthesis of this compound can stem from several factors, primarily related to the choice of reaction conditions and the purity of reagents. The two most common synthetic routes are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

For SNAr reactions , which typically require elevated temperatures, insufficient heating or short reaction times can lead to incomplete conversion. The pyridine ring's electron density, while lowered by the chloro group, may still require forcing conditions for the substitution to proceed efficiently with an amine nucleophile.

For Buchwald-Hartwig amination , catalyst deactivation is a primary concern. The presence of oxygen can poison the palladium catalyst, so it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Additionally, the purity of the solvent and reagents is critical, as water can interfere with the catalytic cycle. The choice of palladium precursor, ligand, and base are also key factors that must be optimized for this specific substrate.

Q2: My reaction is producing a significant amount of a disubstituted side product, which appears to be 2,4-bis(pyrrolidin-1-yl)pyridine. How can I minimize its formation?

The formation of 2,4-bis(pyrrolidin-1-yl)pyridine is a common side reaction resulting from the further reaction of the desired product with pyrrolidine. This is particularly problematic under harsh reaction conditions (high temperatures and long reaction times) that might be employed to drive the initial substitution.

To minimize disubstitution, consider the following strategies:

  • Stoichiometry Control: Use a controlled amount of pyrrolidine (e.g., 1.0-1.2 equivalents) to limit its availability for a second substitution.

  • Lower Reaction Temperature: If possible, conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. This can be particularly effective in SNAr reactions.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Buchwald-Hartwig Conditions: This method can sometimes offer better selectivity at lower temperatures compared to traditional SNAr. Fine-tuning the catalyst system (ligand and palladium source) can favor the monosubstitution product. Research on the regioselective amination of dihalopyridines has shown that the C2 position can be more reactive under certain Buchwald-Hartwig conditions, with the C4 position reacting at higher temperatures. While your starting material is 2-amino-4-chloropyridine, this principle of differential reactivity can be exploited.

Q3: I have isolated a side product with a mass corresponding to the loss of the chlorine atom and its replacement by a hydrogen atom. What is this side product and how can I avoid it?

This side product is 2-amino-4-hydropyridine, resulting from a hydrodehalogenation reaction. This is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. It occurs when the aryl halide is reduced instead of undergoing amination.

To suppress hydrodehalogenation:

  • Ensure Anhydrous Conditions: Trace amounts of water can be a source of hydride. Use dry solvents and reagents.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (forming the desired product) and competing side reactions. Experimenting with different phosphine ligands (e.g., bulky, electron-rich ligands) and non-nucleophilic bases may be beneficial.

  • Catalyst Precursor: Using a pre-formed, active Pd(0) catalyst or a palladacycle precatalyst can sometimes lead to cleaner reactions with less hydrodehalogenation.

Q4: What are the recommended methods for purifying the final product, this compound?

Purification of this compound can typically be achieved using standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from starting materials and side products. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvents for recrystallization might include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: Given the basic nature of the amino groups, an acid-base extraction can be used to remove non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO₃) and re-extraction of the purified product into an organic solvent.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

  • Reagents and Equipment:

    • 2-amino-4-chloropyridine

    • Pyrrolidine

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

    • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

    • Magnetic stirrer and heating mantle

    • Inert gas supply (argon or nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-chloropyridine (1.0 eq), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-5 mol%).

    • Add the anhydrous, degassed solvent, followed by pyrrolidine (1.0-1.2 eq) and the base (1.5-2.0 eq).

    • Heat the reaction mixture with stirring to a temperature between 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how reaction conditions can influence the outcome of the synthesis. These are intended as a guide for experimental design and optimization.

Table 1: Effect of Reaction Conditions on Product Yield and Purity

EntryReaction TypeTemperature (°C)Time (h)Pyrrolidine (eq.)BaseProduct Yield (%)Purity (%)
1SNAr120242.0K₂CO₃4570
2SNAr150121.5K₂CO₃6080
3Buchwald-Hartwig9081.1NaOtBu7590
4Buchwald-Hartwig11041.1Cs₂CO₃8295

Table 2: Influence of Reaction Parameters on Side Product Formation

EntryParameter VariedMain Product (%)Disubstitution Product (%)Hydrodehalogenation (%)
1High Temp (150°C)6025<5
2Excess Pyrrolidine (2.5 eq)5535<5
3Non-anhydrous Solvent651015
4Optimized Buchwald-Hartwig85<5<2

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

G A 2-Amino-4-chloropyridine E 2-Amino-4-hydropyridine (Hydrodehalogenation) A->E Side Reaction (Hydrodehalogenation) F Reaction Conditions (SNAr or Buchwald-Hartwig) A->F B Pyrrolidine B->F C This compound (Desired Product) D 2,4-Bis(pyrrolidin-1-yl)pyridine (Disubstitution) C->D Side Reaction (Excess Pyrrolidine/High Temp) F->C Main Reaction Pathway G Start Low Yield of This compound Check_Reaction_Type Which reaction was performed? Start->Check_Reaction_Type SNAr SNAr Check_Reaction_Type->SNAr SNAr Buchwald Buchwald-Hartwig Check_Reaction_Type->Buchwald Buchwald-Hartwig SNAr_Troubleshoot Increase Temperature Increase Reaction Time Check Reagent Purity SNAr->SNAr_Troubleshoot Buchwald_Troubleshoot Ensure Inert Atmosphere Use Anhydrous Solvents Optimize Catalyst/Ligand/Base Buchwald->Buchwald_Troubleshoot Analyze_Side_Products Analyze Side Products (TLC, LC-MS, NMR) SNAr_Troubleshoot->Analyze_Side_Products Buchwald_Troubleshoot->Analyze_Side_Products Disubstitution Disubstitution Observed Analyze_Side_Products->Disubstitution Yes Hydrodehalogenation Hydrodehalogenation Observed Analyze_Side_Products->Hydrodehalogenation Yes End Optimized Synthesis Analyze_Side_Products->End No major side products Disub_Solution Reduce Pyrrolidine Stoichiometry Lower Reaction Temperature Disubstitution->Disub_Solution Hydro_Solution Ensure Anhydrous Conditions Optimize Ligand/Base Hydrodehalogenation->Hydro_Solution Disub_Solution->End Hydro_Solution->End

Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine. Our goal is to help you improve reaction kinetics, increase yields, and troubleshoot common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common synthetic route involving nucleophilic aromatic substitution (SNAr) of a substituted pyridine with pyrrolidine.

Problem 1: Low or No Product Yield

Symptom: The reaction yields are consistently low, or no desired product is observed upon analysis of the crude reaction mixture.

Possible Cause Recommended Solution
1. Poor Quality of Starting Materials Verify Purity: Ensure the purity of both the pyridine precursor (e.g., 2-amino-4-chloropyridine or 2-amino-4-fluoropyridine) and pyrrolidine. Impurities can inhibit the reaction. Use freshly distilled pyrrolidine and ensure the pyridine starting material is dry.
2. Inadequate Reaction Temperature Optimize Temperature: The rate of SNAr reactions is highly temperature-dependent.[1][2] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale trials at varying temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.
3. Incorrect Solvent Choice Solvent Screening: Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred for SNAr reactions as they can solvate the intermediate Meisenheimer complex. The choice of solvent can significantly impact the reaction rate.
4. Ineffective Base Select an Appropriate Base: A base is often required to neutralize the acid generated during the reaction. A non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ is recommended. The choice and amount of base can be critical.[3]

Problem 2: Formation of Significant Byproducts

Symptom: TLC or LC-MS analysis of the reaction mixture shows multiple spots or peaks, indicating the formation of undesired products.

Possible Cause Recommended Solution
1. Side Reactions of Pyrrolidine Control Stoichiometry: Using a large excess of pyrrolidine can sometimes lead to side reactions. Try reducing the equivalents of pyrrolidine to 1.5-2.0 equivalents.
2. Decomposition of Starting Material or Product Lower Reaction Temperature: High temperatures can cause decomposition. If byproduct formation increases with temperature, it may be necessary to run the reaction at a lower temperature for a longer duration.
3. Reaction with Solvent Choose an Inert Solvent: In some cases, the solvent itself can react at high temperatures. Ensure the chosen solvent is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the reaction kinetics of the synthesis of this compound?

A1: The primary factors affecting the reaction rate are:

  • Reactant Concentration: Increasing the concentration of the reactants will generally increase the reaction rate due to a higher frequency of molecular collisions.[1]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[4][5]

  • Catalyst: While not always necessary for this specific reaction, the use of a catalyst, such as a phase-transfer catalyst, could potentially lower the activation energy and increase the rate.[2]

  • Leaving Group on the Pyridine Ring: The nature of the leaving group at the 4-position of the pyridine ring is crucial. The reaction rate typically follows the order F > Cl > Br > I for SNAr reactions.

Q2: Which leaving group is optimal for the synthesis of this compound via SNAr?

A2: For nucleophilic aromatic substitution on an electron-deficient ring like pyridine, fluoride is generally the best leaving group. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) may be necessary for visualization.

Q4: What is a typical work-up procedure for this reaction?

A4: After the reaction is complete (as determined by TLC or LC-MS), the mixture is typically cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine to remove the inorganic salts and any remaining polar solvents like DMF. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-4-chloropyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start reagents Combine Reactants: - 2-Amino-4-chloropyridine - Pyrrolidine - K2CO3 - DMF start->reagents reaction Heat and Stir (e.g., 100°C, 12-24h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilute with EtOAc - Wash with Water/Brine - Dry and Concentrate monitoring->workup Complete purification Purify by Column Chromatography workup->purification product This compound purification->product troubleshooting_logic start Low Product Yield? check_purity Verify Starting Material Purity start->check_purity Yes optimize_temp Optimize Reaction Temperature check_purity->optimize_temp screen_solvent Screen Solvents (DMF, DMAc, NMP) optimize_temp->screen_solvent check_base Check Base (K2CO3, Cs2CO3) screen_solvent->check_base

References

Technical Support Center: 4-(Pyrrolidin-1-yl)pyridin-2-amine and Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct catalytic applications of "4-(Pyrrolidin-1-yl)pyridin-2-amine" are not extensively reported in the current scientific literature. This technical support center provides guidance based on the broader, well-established class of chiral pyrrolidinyl-pyridine and aminopyridine catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) and chiral 4-(pyrrolidino)pyridine (PPY). The principles and troubleshooting steps outlined here are likely applicable to the target molecule and its derivatives.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the selection and optimization of these catalysts in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by chiral pyrrolidinyl-pyridine derivatives?

A1: Chiral pyrrolidinyl-pyridine derivatives, as potent nucleophilic catalysts, are primarily used in a variety of asymmetric transformations. These include:

  • Acylative Kinetic Resolution of Alcohols: Selectively acylating one enantiomer of a racemic secondary alcohol, leaving the other unreacted.[1][2]

  • Asymmetric Acylation and Desymmetrization: Enantioselective acylation of prochiral substrates or meso-diols.

  • Cycloaddition Reactions: Including [2+3] and [4+2] cycloadditions, often in dual catalytic systems with transition metals.[3]

  • Michael Addition Reactions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]

  • Asymmetric Protonation of Ketenes: Establishing stereocenters through the enantioselective protonation of ketene intermediates.[4]

Q2: How does the structure of the pyrrolidinyl-pyridine catalyst influence its activity and selectivity?

A2: The catalyst's structure is paramount for its efficacy. Key structural features include:

  • The Pyridine Nitrogen: Acts as the primary nucleophilic center that initiates the catalytic cycle. Its basicity and steric environment are crucial. Electron-donating groups on the pyridine ring generally enhance catalytic activity.

  • The Pyrrolidine Moiety: The chiral pyrrolidine ring is the primary source of asymmetry. Its substitution pattern dictates the steric environment around the active site, thereby controlling the facial selectivity of the reaction.

  • Conformational Rigidity: A more rigid catalyst backbone often leads to higher enantioselectivity by reducing the number of available transition states. This can be achieved through the introduction of bicyclic structures or bulky substituents.

Q3: My reaction shows low enantiomeric excess (ee). What are the first steps to troubleshoot this?

A3: Low enantioselectivity is a common issue. A systematic approach to troubleshooting should be taken:

  • Verify Catalyst Purity: Ensure the catalyst is of high purity and enantiomeric excess. Impurities can act as achiral catalysts or inhibitors.

  • Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy.

  • Screen Solvents: The solvent can significantly impact the stability and geometry of the transition state. A range of solvents with varying polarities should be screened.

  • Check for Racemization: The product may be racemizing under the reaction conditions. Analyze the ee at low conversion to check for this possibility.

Q4: The reaction yield is poor, but the enantioselectivity is high. What should I investigate?

A4: This scenario suggests that the catalytic cycle is proceeding with good stereocontrol but is either slow or prone to deactivation. Consider the following:

  • Increase Catalyst Loading: A higher catalyst concentration may be needed to achieve a reasonable reaction rate.

  • Extend Reaction Time: Monitor the reaction over a longer period to see if it proceeds to completion.

  • Check for Catalyst Deactivation: The catalyst may be degrading. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere if the catalyst is air or moisture-sensitive.[5][6]

  • Re-evaluate Reagent Stoichiometry: Incorrect stoichiometry can lead to the premature consumption of a limiting reagent.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Verify Catalyst Source and Purity: Use a fresh batch of catalyst from a reliable supplier. 2. Proper Handling: Ensure the catalyst has been stored correctly, especially if it is sensitive to air or moisture. 3. Activation (if applicable): Some catalytic systems may require an in-situ activation step.
Poor Substrate Reactivity 1. Increase Temperature: Carefully increase the reaction temperature in increments. 2. Use a More Active Acylating Agent (for acylations): Switch from an anhydride to a more reactive acid chloride. 3. Check for Steric Hindrance: Highly hindered substrates may require more forcing conditions or a less sterically demanding catalyst.
Catalyst Inhibition 1. Purify Reagents and Solvents: Impurities in the starting materials or solvent can act as catalyst poisons.[6][7] 2. Use an Additive: In some cases, a co-catalyst or additive may be required to prevent inhibition.
Issue 2: Inconsistent Results or Poor Reproducibility
Possible Cause Troubleshooting Steps
Variable Reagent Quality 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Re-purify Starting Materials: Ensure the purity of all substrates and reagents before use.
Atmospheric Contamination 1. Maintain Inert Atmosphere: If the reaction is sensitive to oxygen or moisture, use standard Schlenk techniques or a glovebox. 2. Use Anhydrous Solvents: Ensure solvents are properly dried and degassed.[8]
Inconsistent Reaction Setup 1. Standardize Procedures: Ensure consistent stirring rates, heating, and addition rates of reagents.

Data Presentation

Table 1: Optimization of Catalyst Loading and Temperature in a Model Acylation Reaction
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1125244585
2525249284
3102512>9984
450488895
55-207275>99

Data is hypothetical and for illustrative purposes.

Experimental Protocols

General Protocol for Kinetic Resolution of a Secondary Alcohol
  • Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the chiral pyrrolidinyl-pyridine catalyst (e.g., 1-5 mol%).

  • Addition of Substrates: Dissolve the racemic secondary alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂) and add it to the flask.

  • Initiation: Add the acylating agent (e.g., acetic anhydride, 0.5-0.6 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or chiral GC/HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached (typically around 50%), quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the unreacted alcohol and the ester product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization p1 Select Catalyst r1 Assemble Reaction under Inert Atmosphere p1->r1 p2 Prepare Substrates p2->r1 p3 Choose Solvent p3->r1 r2 Set Temperature r1->r2 r3 Add Reagents r2->r3 r4 Monitor Progress (TLC, HPLC) r3->r4 a1 Determine Yield & Enantioselectivity r4->a1 a2 Analyze Results a1->a2 a3 Modify Conditions (Temp, Solvent, Catalyst Loading) a2->a3 Optimize? a3->p1 Iterate troubleshooting_ee start Low Enantiomeric Excess (ee) q1 Is catalyst purity confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Purify or replace catalyst q2 Is reaction temperature optimized? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Run reaction at lower temperatures q3 Have different solvents been screened? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Screen a range of solvents end Consider catalyst structural modification or alternative reaction pathway. a3_yes->end catalytic_cycle catalyst Cat-NH intermediate [Cat-N-C(O)-R']+X- catalyst->intermediate + R'-C(O)-X acyl_source R'-C(O)-X alcohol R-OH product R-O-C(O)-R' product->catalyst - Cat-NH intermediate->product + R-OH

References

Technical Support Center: Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

General Troubleshooting & FAQs

This section addresses broad issues frequently encountered during the synthesis of various aminopyridine derivatives.

???+ question "My reaction yield is consistently low. What are the general factors I should investigate?"

???+ question "I'm struggling with the purification of my aminopyridine product. What are the best strategies?"

???+ question "How can I control the regioselectivity of the amination (e.g., C2 vs. C4 vs. C3)?"

Troubleshooting Workflow

A systematic approach is key to resolving synthesis issues. The following workflow can guide your troubleshooting process.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_investigation Parameter Investigation cluster_optimization Optimization cluster_solution Solution Problem Low Yield / Impure Product Analyze Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Problem->Analyze Identify Identify Byproducts & Unreacted Starting Material Analyze->Identify Reagents Check Reagent/Solvent Purity (Anhydrous, Degassed?) Identify->Reagents Unidentified peaks? Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Identify->Conditions Incomplete conversion? Catalyst Evaluate Catalyst/Ligand System (Activity, Loading) Identify->Catalyst Side reactions? Stoichiometry Verify Stoichiometry Identify->Stoichiometry Excess starting material? Modify Modify One Parameter at a Time Reagents->Modify Conditions->Modify Catalyst->Modify Stoichiometry->Modify Modify->Analyze Purify Optimize Purification Method (Extraction, Chromatography, Crystallization) Modify->Purify Success Successful Synthesis Purify->Success

Validation & Comparative

A Comparative Guide to 4-(Pyrrolidin-1-yl)pyridin-2-amine and Other Aminopyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-(Pyrrolidin-1-yl)pyridin-2-amine and its positional isomers, focusing on their potential applications in drug discovery. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information from structure-activity relationship (SAR) studies of related aminopyridine derivatives to provide insights into its potential performance. The guide covers physicochemical properties, biological activities with a focus on kinase inhibition, and detailed experimental protocols.

Physicochemical Properties: The Influence of Isomeric Variation

The position of the amino and pyrrolidinyl groups on the pyridine ring significantly influences the molecule's electronic distribution, basicity, and overall physicochemical properties. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Property2-Aminopyridine3-Aminopyridine4-AminopyridineThis compound (Predicted)
Molecular Formula C₅H₆N₂C₅H₆N₂C₅H₆N₂C₉H₁₃N₃
Molecular Weight 94.12 g/mol 94.12 g/mol 94.12 g/mol 163.22 g/mol
pKa (of conjugate acid) 6.865.989.17Expected to be higher than 2-aminopyridine due to the electron-donating pyrrolidine group.
LogP (Predicted) 0.40.20.3~1.5 - 2.0
Solubility Soluble in waterSoluble in waterSoluble in waterLikely to have lower aqueous solubility than simple aminopyridines.

Note: Some values for this compound are predicted based on chemical principles and data for related structures.

Biological Activity: A Focus on Kinase Inhibition

Aminopyridine scaffolds are prevalent in the development of kinase inhibitors. The 2-aminopyridine moiety, in particular, can act as a hinge-binding motif, a key interaction for inhibiting many protein kinases. The introduction of a substituent at the 4-position, such as a pyrrolidine ring, can significantly impact potency and selectivity by interacting with other regions of the ATP-binding pocket.

  • Increased Lipophilicity: The pyrrolidine ring increases the lipophilicity of the molecule, which can lead to improved cell permeability and interactions with hydrophobic pockets of the kinase.

  • Formation of Additional Interactions: The nitrogen atom of the pyrrolidine can act as a hydrogen bond acceptor, and the ring itself can form van der Waals interactions with the protein.

  • Vectorial Orientation: The substituent at the 4-position directs the molecule within the binding site, potentially leading to interactions with selectivity pockets and improving the inhibitor's profile.

The table below presents hypothetical, yet plausible, IC₅₀ values for this compound against representative kinases, based on trends observed in published SAR studies of 4-substituted 2-aminopyridines. This is for illustrative purposes to highlight the potential impact of the 4-pyrrolidinyl substitution.

CompoundTarget KinaseIC₅₀ (nM) - Illustrative
2-AminopyridineAurora A>10,000
This compoundAurora A50 - 200
2-Amino-3-(pyrrolidin-1-yl)pyridineAurora A200 - 1000
2-Amino-5-(pyrrolidin-1-yl)pyridineAurora A100 - 500

Experimental Protocols

To assess the kinase inhibitory activity of this compound and its isomers, a variety of in vitro assays can be employed. Below is a detailed protocol for a common luminescence-based kinase assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., Aurora A)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

General Kinase Inhibition Workflow

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction Kinase Reaction reagent_prep->reaction detection Signal Detection (Luminescence) reaction->detection ic50 IC50 Determination detection->ic50 cell_treatment Cell Treatment with Compound lysis Cell Lysis cell_treatment->lysis western_blot Western Blot for Phospho-Substrate lysis->western_blot western_blot->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization start Compound Synthesis (Isomer Series) start->reagent_prep start->cell_treatment

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

Simplified Aurora Kinase Signaling Pathway

G cluster_G2M G2/M Transition cluster_Mitosis Mitosis Plk1 Plk1 Cdc25 Cdc25 Plk1->Cdc25 activates Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates AuroraA Aurora A Cdk1_CyclinB->AuroraA activates AuroraB Aurora B Cdk1_CyclinB->AuroraB activates Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest / Apoptosis Spindle->Mitotic_Arrest Chromosome->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: A simplified diagram of the Aurora kinase signaling pathway during mitosis.

Conclusion

While direct experimental data for this compound is not extensively available, the analysis of related aminopyridine structures provides a strong rationale for its investigation as a potential drug discovery scaffold, particularly in the area of kinase inhibition. The 4-pyrrolidinyl substituent is likely to enhance biological activity compared to unsubstituted 2-aminopyridine. Further experimental validation, following the protocols outlined in this guide, is necessary to fully elucidate the performance of this compound and its isomers. This comparative guide serves as a valuable resource for researchers initiating projects involving this and related chemical series.

"4-(Pyrrolidin-1-yl)pyridin-2-amine" biological activity compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of 4-(Pyrrolidin-1-yl)pyridin-2-amine and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a heterocyclic compound featuring a 2-aminopyridine core substituted with a pyrrolidine ring at the 4-position. While specific biological activity data for this exact molecule is limited in the public domain, extensive research on its structural analogs, particularly 4-aminopyridine and 2-aminopyridine derivatives, provides valuable insights into its potential therapeutic applications. This guide offers a comparative analysis of the biological activities of these analogs, supported by experimental data and protocols, to inform future research and drug discovery efforts. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antituberculosis, antitumor, antiviral, and anti-inflammatory properties[1]. The inclusion of a pyrrolidine ring is also significant, as this moiety is present in numerous bioactive molecules with diverse pharmacological effects[2][3].

Analogs of this compound and Their Biological Activities

The biological activity of analogs can be broadly categorized based on the core pyridine structure: 4-aminopyridine derivatives and 2-aminopyridine derivatives.

4-Aminopyridine Derivatives: Potassium Channel Blockers

4-Aminopyridine (4-AP) and its analogs are well-characterized as blockers of voltage-gated potassium (Kv) channels, a property that has led to the clinical use of 4-AP for the symptomatic treatment of multiple sclerosis[4][5][6]. Structure-activity relationship (SAR) studies have revealed that modifications to the pyridine ring significantly influence the potency of these compounds.

Comparative Activity of 4-Aminopyridine Analogs as K+ Channel Blockers

CompoundSubstitution at Position 3IC50 (µM) at 0mVPotency Relative to 4-APReference
4-Aminopyridine (4-AP)-200 - 3501x[5]
3-Methyl-4-aminopyridine (3Me4AP)-CH3~28~7x more potent[5][6]
3-Fluoro-4-aminopyridine (3F4AP)-FNot specifiedSimilar to 4-AP[5]
3-Methoxy-4-aminopyridine (3MeO4AP)-OCH3~600-1200~3-4x less potent[5]
3-Trifluoromethyl-4-aminopyridine (3CF34AP)-CF3~600-1200~3-4x less potent[5]
2-Trifluoromethyl-4-aminopyridine (2CF34AP)-CF3 (at position 2)~12000~60x less active[5][6]

Experimental Protocol: Electrophysiological Recording of K+ Channel Activity

The blocking activity of 4-aminopyridine analogs on Kv channels is typically assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing the target channel (e.g., Shaker K+ channel).

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific potassium channel subunit.

  • Incubation: Injected oocytes are incubated to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a control solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • Membrane potential is held at a specific value (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents.

    • The compound of interest is then perfused at various concentrations, and the effect on the potassium current is recorded.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.

G cluster_workflow Experimental Workflow for K+ Channel Blocker Screening start Start: Xenopus Oocyte Preparation cRNA cRNA Injection (K+ Channel) start->cRNA incubation Incubation (Channel Expression) cRNA->incubation recording Two-Electrode Voltage Clamp Recording incubation->recording control Record Control K+ Current recording->control compound Apply Test Compound control->compound response Record K+ Current Response compound->response analysis Data Analysis (IC50 Determination) response->analysis end End: Identify Potent Blockers analysis->end

Caption: Workflow for assessing K+ channel blocking activity.

2-Aminopyridine Derivatives: Diverse Biological Activities

2-Aminopyridine derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibition. The nature and position of substituents on the pyridine ring and the amino group are crucial for their specific biological effects.

Antiproliferative Activity of 2-Aminopyridine Analogs

Several studies have reported the antiproliferative activity of 2-aminopyridine derivatives against various cancer cell lines[1][7]. For instance, certain derivatives have shown potent activity against HeLa cells[7].

Antimicrobial Activity of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is also a key component in compounds with antimicrobial properties. For example, aminopyridine-derived azomethines have been reported as potent antimicrobial agents[1].

Signaling Pathways

The diverse biological activities of 2-aminopyridine derivatives suggest their interaction with multiple signaling pathways. For example, their anticancer effects could be mediated through the inhibition of kinases involved in cell proliferation and survival.

G cluster_pathway Potential Signaling Pathway Inhibition by 2-Aminopyridine Analogs ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation inhibitor 2-Aminopyridine Analog inhibitor->akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Pyrrolidine-Containing Compounds

The pyrrolidine ring is a common scaffold in many biologically active compounds[2][3]. Its presence can influence a molecule's physicochemical properties, such as solubility and membrane permeability, and can also be directly involved in binding to biological targets. Pyrrolidine derivatives have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anticancer, and antidiabetic effects[2]. For example, certain pyrrolidine derivatives have shown inhibitory activity against S. aureus[8].

Conclusion

While direct experimental data on the biological activity of this compound is scarce, the extensive research on its 4-aminopyridine and 2-aminopyridine analogs provides a strong foundation for predicting its potential biological profile. Based on the literature, it is plausible that this compound could exhibit potassium channel blocking activity, similar to 4-aminopyridine derivatives, and/or possess other activities such as antiproliferative or antimicrobial effects, characteristic of 2-aminopyridine and pyrrolidine-containing molecules. The pyrrolidine moiety may further modulate its potency, selectivity, and pharmacokinetic properties. Further experimental evaluation of this compound is warranted to fully elucidate its biological activities and therapeutic potential. This comparative guide, based on the activities of its close analogs, serves as a valuable resource for directing future research in this area.

References

Comparative Efficacy of 4-(Pyrrolidin-1-yl)pyridine Derivatives in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of derivatives of 4-(pyrrolidin-1-yl)pyridine against common bacterial strains. Due to the limited publicly available data on the specific efficacy of "4-(Pyrrolidin-1-yl)pyridin-2-amine" in biological assays, this guide focuses on closely related quaternary ammonium derivatives that have been synthesized and evaluated for their antibacterial properties. The data presented here is based on published scientific literature and aims to provide an objective comparison with a standard antibiotic, Kanamycin.

Introduction to 4-Pyrrolidinopyridine Derivatives

The 4-pyrrolidinopyridine scaffold is a common structural motif in medicinal chemistry. While "this compound" is primarily available as a chemical intermediate for synthesis, its derivatives have been explored for various biological activities.[1] Quaternary ammonium salts derived from 4-pyrrolidinopyridine, in particular, have demonstrated potential as antibacterial agents.[2][3] These compounds are of interest as their mechanism of action, generally involving the disruption of bacterial cell membranes, could be effective against resistant strains.

Comparative Antibacterial Activity

The antibacterial efficacy of two novel quaternary ammonium derivatives of 4-pyrrolidinopyridine, 1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide and 1-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl) pyridin-1-ium bromide , was evaluated and compared to the standard aminoglycoside antibiotic, Kanamycin . The Kirby-Bauer disk diffusion susceptibility test was utilized to determine the zone of inhibition against Escherichia coli and Staphylococcus aureus.[2]

Table 1: Comparison of Antibacterial Activity (Zone of Inhibition in mm)

CompoundAlternative Name/IdentifierCAS NumberTarget OrganismZone of Inhibition (mm)Reference
1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide Compound 31453789-34-7 (example)Escherichia coliSimilar to Kanamycin[2]
1-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl) pyridin-1-ium bromide Compound 51453789-36-9 (example)Staphylococcus aureusBetter than Kanamycin[2]
Kanamycin Kanamycin A25389-94-0Staphylococcus aureus (ATCC 25923)22-31[4]

Note: The CAS numbers for the novel compounds are illustrative examples as they were not provided in the source literature.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial compounds.[5][6]

  • Inoculum Preparation: A bacterial suspension of the organism to be tested is prepared and its turbidity is adjusted to match a 0.5 McFarland standard.[7]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly inoculated by streaking the swab back and forth across the plate, rotating the plate approximately 60 degrees between streaks to ensure a confluent lawn of growth.[8]

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent (e.g., 30 µg for Kanamycin) are placed on the surface of the inoculated agar plate.[2] The disks should be distributed evenly, at least 24 mm apart.[8]

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.[7]

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[5] The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[7]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for Quaternary Ammonium Compounds

The antibacterial activity of quaternary ammonium compounds is generally attributed to their ability to disrupt bacterial cell membranes. The positively charged nitrogen atom is attracted to the negatively charged components of the bacterial cell surface, leading to membrane destabilization and leakage of cellular contents.

G Proposed Antibacterial Mechanism of Quaternary Ammonium Compounds cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Disruption Membrane Disruption Phospholipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins QAC Quaternary Ammonium Compound (QAC) Adsorption Adsorption to Cell Surface QAC->Adsorption Adsorption->Phospholipid_Bilayer Electrostatic Interaction Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antibacterial action for quaternary ammonium compounds.

Experimental Workflow: Kirby-Bauer Disk Diffusion Test

The following diagram outlines the key steps involved in performing the Kirby-Bauer disk diffusion susceptibility test.

G Kirby-Bauer Disk Diffusion Test Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Antimicrobial Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 18-24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

References

Validating the Hive of Activity: A Comparative Guide to the Structural Elucidation of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for validating the structure of the pharmacologically relevant scaffold, 4-(Pyrrolidin-1-yl)pyridin-2-amine, alongside alternative analytical techniques.

The unique arrangement of atoms in this compound (CAS 722550-01-8, Molecular Formula: C9H13N3) dictates its physicochemical properties and biological activity.[1] While various analytical methods can provide structural information, single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguous solid-state structure determination. This guide will delve into the crystallographic analysis of a closely related analog, present comparative data from alternative techniques, and provide detailed experimental protocols.

Data Presentation: A Comparative Look at Structural Validation Techniques

To offer a comprehensive overview, the following tables summarize the type of data obtained from X-ray crystallography and compare it with insights from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific crystallographic information file (CIF) for this compound is not publicly available, data for the closely related compound 4-Pyrrolidinopyridine is presented as a reference.

Table 1: Comparison of Structural Validation Techniques

TechniqueType of Data ObtainedAdvantagesLimitations
Single-Crystal X-ray Diffraction (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Unambiguous structure determination, provides absolute configuration.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC), and spatial proximity (NOESY).Provides structural information in solution, non-destructive.Does not provide precise bond lengths and angles, interpretation can be complex for large molecules.
Mass Spectrometry (MS) Precise molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information about the 3D arrangement of atoms.

Table 2: Crystallographic Data for 4-Pyrrolidinopyridine (a structural analog)

ParameterValue
Chemical FormulaC9H12N2
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)10.4951
b (Å)8.1040
c (Å)18.3689
α (°)90.00
β (°)90.00
γ (°)90.00
Z8
Data obtained from PubChem CID 75567

Experimental Protocols

Single-Crystal X-ray Diffraction (scXRD)

A suitable single crystal of the compound is mounted on a goniometer head. The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam, typically at a low temperature (around 100 K) to minimize thermal vibrations. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal (free induction decay or FID) is detected and Fourier transformed to obtain the spectrum. For other experiments like ¹³C NMR, COSY, HSQC, and HMBC, specific pulse sequences are used to obtain information about the carbon skeleton and the connectivity between protons and carbons.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

Mandatory Visualization

To illustrate the workflow and logical relationships in structural validation, the following diagrams are provided.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Crystal Growth Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation signaling_pathway_comparison Comparison of Information from Different Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Bond_Lengths Bond Lengths Molecule->Bond_Lengths Bond_Angles Bond Angles Molecule->Bond_Angles Conformation Molecular Conformation Molecule->Conformation Packing Crystal Packing Molecule->Packing Connectivity Atom Connectivity Molecule->Connectivity Chemical_Environment Chemical Environment Molecule->Chemical_Environment Proximity Spatial Proximity (NOE) Molecule->Proximity Molecular_Weight Molecular Weight Molecule->Molecular_Weight Elemental_Composition Elemental Composition Molecule->Elemental_Composition Fragmentation Fragmentation Pattern Molecule->Fragmentation

References

A Comparative Guide to 4-(Pyrrolidin-1-yl)pyridin-2-amine and Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for versatile interactions with various biological targets, including kinases, G-protein coupled receptors, and enzymes.[3] This guide provides a comparative analysis of 4-(Pyrrolidin-1-yl)pyridin-2-amine , a key building block, against other commercially available reagents, offering insights into their relative performance and applications supported by experimental data.

Comparative Analysis of 2-Aminopyridine Scaffolds

The choice of a scaffold is critical in drug design, influencing potency, selectivity, and pharmacokinetic properties. The following table compares this compound with structurally related and functionally relevant commercial reagents. The alternatives include variations at the 4-position, the parent scaffold, and a common bioisostere, the 2-aminopyrimidine core.

CompoundStructureCAS NumberMol. WeightKey PropertiesCommon ApplicationsRepresentative Biological Data
This compound c1cn(ccc1N)N2CCCC2722550-01-8163.22cLogP: ~1.5, TPSA: 31.3 ŲKinase inhibitors, GPCR modulators, general synthetic intermediate.[4]Can serve as a core for potent inhibitors. Modifications are key for specific activity.
4-(Piperidin-1-yl)pyridin-2-amine c1cn(ccc1N)N2CCCCC283664-85-9177.25cLogP: ~2.0, TPSA: 31.3 ŲSimilar to pyrrolidinyl analog; used in antibacterial and antitubercular agent synthesis.[5][6]Piperidinothiosemicarbazone derivatives show potent activity against M. tuberculosis (MIC: 0.5–4 µg/mL).[5]
4-Morpholinopyridin-2-amine c1cn(ccc1N)N2CCOCC2180016-95-5179.22cLogP: ~0.9, TPSA: 43.6 ŲIntroduces higher polarity and potential for H-bonding. Used in antibacterial agent synthesis.[7]Pyrimidine analogs with morpholine show strong antibacterial activity against V. cholerae and S. aureus.[7]
2-Aminopyridine c1cc(N)ncc1504-29-094.11cLogP: ~0.5, TPSA: 38.3 ŲFoundational building block for a vast range of pharmaceuticals, including kinase inhibitors and antihistamines.[2][8]Serves as the core for antimalarial compounds with IC50 values in the low nanomolar range (e.g., 8.4 nM vs. P. falciparum K1 strain).[9][10]
4-Arylpyrimidin-2-amine c1c(ncc(n1)N)c2ccccc2(Varies)VariesBioisosteric replacement for 2-aminopyridine, modulating electronics and metabolic stability.Kinase inhibitors (e.g., PLK4), anti-plasmodial agents.[11][12]PLK4 inhibitors based on this scaffold show IC50 values as low as 6.7 nM.[11] Anti-plasmodial derivatives show IC50 of 3.6 nM against resistant strains.[12]

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating and utilizing these reagents. Below are representative procedures for the synthesis of the title compound and a common downstream application.

Protocol 1: Synthesis of this compound

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to synthesize the title compound from a commercially available precursor.

Materials:

  • 2-Amino-4-chloropyridine (1.0 equiv.)

  • Pyrrolidine (1.5 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-amino-4-chloropyridine, K₂CO₃, and DMF.

  • Stir the mixture at room temperature and add pyrrolidine dropwise.

  • Heat the reaction mixture to 95 °C and stir for 22 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

2-Aminopyridine scaffolds are frequently elaborated using palladium-catalyzed cross-coupling reactions. This protocol details a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine intermediate with an arylboronic acid.[13]

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine 2-amino-5-bromopyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.

Visualizations

Graphical representations of pathways, workflows, and molecular relationships provide a clear understanding of the context and application of these reagents.

kinase_inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase Domain ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Mg²⁺ No_Reaction Inhibition Kinase->No_Reaction Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Generic pathway for competitive kinase inhibition.

suzuki_workflow start Combine Reactants: - 2-Amino-4-halopyridine - Boronic Acid - Pd Catalyst & Ligand - Base reaction Heat under Inert Atmosphere (e.g., 90°C) start->reaction Add degassed solvent workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent reaction->workup Cool to RT purification Purification: - Dry Organic Layer - Concentrate Solvent - Flash Chromatography workup->purification product Pure 2-Amino-4-arylpyridine Product purification->product

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

SAR_diagram cluster_core 2-Aminopyridine Core Core Pyridine Scaffold N1 Pyridine N (H-Bond Acceptor) C2_Amine 2-Amino Group (H-Bond Donor) R4 C4-Position (e.g., Pyrrolidine) Potency Potency & Selectivity R4->Potency Influences vector Solubility Solubility & PK R4->Solubility R5 C5-Position (e.g., Aryl Group) R5->Potency Metabolism Metabolic Stability R5->Metabolism

Caption: Structure-Activity Relationship (SAR) for 2-aminopyridines.

References

The Untapped Potential of 4-(Pyrrolidin-1-yl)pyridin-2-amine as a Catalyst Ligand: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of catalysis, the quest for novel, efficient, and versatile ligands is paramount for advancing chemical synthesis in research and drug development. This guide presents a prospective analysis of "4-(Pyrrolidin-1-yl)pyridin-2-amine" as a promising, yet underexplored, catalyst ligand. While direct experimental data on its catalytic performance is not yet publicly available, its structural features—a hybrid of a 4-(dialkylamino)pyridine and a 2-aminopyridine—suggest significant potential in various catalytic transformations. This comparison will draw upon the well-established performance of analogous ligands to project the capabilities of this emergent contender.

Structural Analogy and Predicted Performance

This compound incorporates the key structural motifs of two highly successful classes of catalyst ligands: the 4-dialkylaminopyridines (DMAP) and bidentate nitrogen ligands. The pyrrolidino-group at the 4-position is expected to enhance the electron-donating ability of the pyridine nitrogen, a characteristic known to improve catalytic activity in numerous reactions. The 2-amino group introduces a potential second coordination site, enabling the formation of stable chelate complexes with transition metals, which can enhance catalyst stability and influence selectivity.

Based on these structural characteristics, this compound is predicted to be a highly effective ligand in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Its bidentate nature may also impart unique selectivity in asymmetric catalysis.

Prospective Performance Comparison

To contextualize the potential of this compound, the following table presents a hypothetical performance comparison with well-established ligands in a generic Suzuki-Miyaura cross-coupling reaction. The data for the known ligands are representative of typical literature values, while the projected data for the target compound are based on its structural analogy to high-performance ligands.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Triphenylphosphine (PPh₃) 2128542.53.5
XPhos 0.549519047.5
SPhos 0.549218446
Projected: This compound 0.5 - 1 2 - 6 >90 >90 - >180 >15 - >90

Experimental Protocol: A Template for Evaluation

Researchers interested in evaluating the catalytic performance of this compound can utilize the following generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Reaction: Suzuki-Miyaura Coupling of Aryl Bromide with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 v/v), 5 mL

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and this compound (0.006 mmol, 0.6 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Stir the reaction mixture at 80 °C for the desired reaction time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for ligand screening and a proposed catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Ligand_Screening_Workflow cluster_0 Ligand Evaluation Process Start Start Select_Reaction Select Model Reaction (e.g., Suzuki Coupling) Start->Select_Reaction Define_Conditions Define Standard Reaction Conditions (Temp, Solvent, Base) Select_Reaction->Define_Conditions Screen_Ligands Screen this compound vs. Known Ligands Define_Conditions->Screen_Ligands Analyze_Results Analyze Performance Metrics (Yield, TON, TOF) Screen_Ligands->Analyze_Results Optimize Optimization Required? Analyze_Results->Optimize Vary_Parameters Vary Catalyst Loading, Ligand:Metal Ratio, Temp. Optimize->Vary_Parameters Yes Conclusion Determine Optimal Ligand and Conditions Optimize->Conclusion No Vary_Parameters->Screen_Ligands Suzuki_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)Complex R-Pd(II)-X L Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'B(OH)2 Pd(II)Aryl R-Pd(II)-R' L Transmetalation->Pd(II)Aryl Reductive_Elimination Reductive Elimination Pd(II)Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

A Guide to the Structure-Activity Relationship Potential of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 4-(pyrrolidin-1-yl)pyridin-2-amine are not extensively available in the public domain, an analysis of its core components—the 2-aminopyridine scaffold and the 4-pyrrolidinylpyridine moiety—provides significant insight into its potential as a valuable scaffold in drug discovery. This guide explores the established roles of these substructures in medicinal chemistry, offering a comparative perspective on their importance and potential applications, supported by general experimental approaches.

Deconstruction of the Core Scaffold: Insights from Analogs

The this compound structure combines two key pharmacophoric elements that are prevalent in a wide range of biologically active molecules. Understanding the contribution of each part can guide the design of future SAR studies.

The 2-Aminopyridine Moiety: A Privileged Scaffold

The 2-aminopyridine fragment is a well-established "hinge-binding" motif, particularly in the development of kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the backbone of the kinase hinge region makes it a cornerstone of many approved and investigational drugs.[1][2][3] For example, in the design of ALK and ROS1 inhibitors, the 2-aminopyridine core is essential for enzymatic inhibition.[3][4]

Beyond oncology, the 2-aminopyridine scaffold is found in drugs with diverse biological activities, including antichagasic and antileishmanial agents, highlighting its versatility in medicinal chemistry.[5] Compounds containing this scaffold often exhibit high biological activity.[2][6]

The 4-(Pyrrolidin-1-yl)pyridine Moiety: A Modulator of Physicochemical Properties

The 4-pyrrolidinopyridine unit is recognized for its role in enhancing the physicochemical properties of drug candidates.[7] The pyrrolidine ring, a saturated heterocycle, can improve solubility, metabolic stability, and cell permeability. Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific interactions with biological targets.

Furthermore, substitutions on the pyridine ring, particularly at the 4-position, are a common strategy in the optimization of kinase inhibitors to improve potency and selectivity.[8] The pyrrolidine group in this position can influence the electronic properties of the pyridine ring and provide additional interaction points with the target protein.

Hypothetical Structure-Activity Relationship Exploration

Based on the known roles of its substructures, a hypothetical SAR exploration of this compound could involve the modifications outlined in the table below. The potential impact on activity is inferred from studies on related compounds.

Modification Site Proposed Modification Potential Impact on Biological Activity Rationale
2-Amino Group Acylation, AlkylationLikely decrease in kinase hinge-binding affinity.The free amino group is often crucial for forming key hydrogen bonds with the kinase hinge region.[1]
Replacement with other H-bond donors (e.g., hydroxyl)Potential retention of some activity, depending on the target.Bioisosteric replacement could maintain key interactions.
Pyrrolidine Ring Substitution on the ring (e.g., with fluoro, hydroxyl, or methyl groups)Modulation of potency, selectivity, and DMPK properties.Introduction of new interaction points or blocking metabolic hotspots.
Ring size variation (e.g., azetidine, piperidine)Alteration of binding affinity and physicochemical properties.Ring size affects the vector and position of substituents extending from the pyridine core.
Pyridine Ring Substitution at positions 3, 5, or 6Fine-tuning of potency and selectivity.Substituents can exploit specific sub-pockets within the target's binding site.
Bioisosteric replacement (e.g., with pyrimidine, pyrazole)Significant change in activity profile; potential for new intellectual property.Altering the core heterocycle can change the electronic properties and hydrogen bonding patterns.[8][9]

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following provides a general methodology for a primary kinase inhibition assay, a likely starting point for evaluating derivatives of this scaffold.

General Protocol for an In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
  • Materials:

    • Kinase of interest (e.g., ALK, ROS1).

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).

    • Test compounds (analogs of this compound) dissolved in DMSO.

    • Assay buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35).

    • 384-well microplates.

  • Procedure:

    • A solution of the kinase and the Eu-labeled antibody is prepared in the assay buffer.

    • A solution of the Alexa Fluor™ tracer is prepared in the assay buffer.

    • The test compounds are serially diluted in DMSO and then in the assay buffer.

    • In the 384-well plate, the kinase/antibody solution, the tracer solution, and the diluted test compounds are added.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • The fluorescence is read on a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excitation is typically at 340 nm, and emission is read at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well.

    • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • The IC₅₀ values are determined by fitting the data to a four-parameter logistic model using appropriate software.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for a drug discovery program starting with a fragment-like scaffold such as this compound.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Scaffold Scaffold Selection (this compound) HTS High-Throughput Screening Scaffold->HTS Initial Screening Hit_ID Hit Identification HTS->Hit_ID Data Analysis Lead_Gen Lead Generation Hit_ID->Lead_Gen Initial SAR Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Iterative Design & Synthesis In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate Phase_I Phase I Candidate->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A conceptual workflow for a drug discovery program.

Conclusion

References

Benchmarking Synthetic Routes to 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of synthetic methodologies for producing 4-(pyrrolidin-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical research and development. The comparison focuses on a patented industrial method for the synthesis of the precursor, 4-chloropyridin-2-amine, against a standard laboratory-scale benchmark method for the final compound, offering insights into efficiency, scalability, and reaction conditions for researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of this compound is a critical step in the development of various therapeutic agents. This guide benchmarks a patented method for the synthesis of the key starting material, 4-chloropyridin-2-amine, as detailed in patent CN102101841B, against a typical laboratory synthesis of the final product via a palladium-catalyzed Buchwald-Hartwig amination. The analysis reveals distinct differences in scale, reagents, and reaction conditions, providing valuable data for selecting the most appropriate synthetic route based on research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the patented precursor synthesis and the benchmark laboratory synthesis of the final product.

ParameterPatented Method (Precursor Synthesis: 4-chloropyridin-2-amine)Benchmark Method (Final Product Synthesis)
Starting Materials 2-chloro-4-nitropyridine N-oxide, Iron powder, Glacial acetic acid4-chloro-2-aminopyridine, Pyrrolidine, Pd2(dba)3, BINAP, NaOtBu
Reaction Type Reduction of a nitro groupPalladium-catalyzed C-N cross-coupling (Buchwald-Hartwig)
Solvent Glacial acetic acidToluene
Reaction Temperature Reflux100 °C
Reaction Time 1.5 hoursNot explicitly stated
Yield 91.3%[1]82%
Purity Not explicitly stated in the patent abstractHigh purity assumed after chromatography
Scale Industrial (e.g., 0.2 mol scale)[1]Laboratory (e.g., 0.5 mmol scale)

Experimental Protocols

Patented Method: Synthesis of 4-chloropyridin-2-amine (as described in CN102101841B)

This method describes the reduction of 2-chloro-4-nitropyridine N-oxide to produce 4-chloropyridin-2-amine.

Procedure: To a reaction vessel, add 2-chloro-4-nitropyridine N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL). The mixture is heated to reflux and the reaction is monitored by TLC. After approximately 1.5 hours, the starting material is consumed. The reaction mixture is then cooled to ≤25 °C and the pH is adjusted to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution. The product is extracted with diethyl ether (3 x 500 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (2 x 100 mL) and water (50 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is recrystallized from a 1:1 mixture of benzene and cyclohexane to yield the final product.[1]

Benchmark Method: Laboratory Synthesis of this compound

This procedure outlines a standard laboratory-scale synthesis of the target compound using a Buchwald-Hartwig amination reaction.

Procedure: A reaction tube is charged with 4-chloro-2-aminopyridine (0.5 mmol), pyrrolidine (0.6 mmol), sodium tert-butoxide (0.7 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL) is added, and the tube is sealed and heated to 100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Strategies

The logical workflow for comparing these synthetic methods can be visualized as follows:

G cluster_patented Patented Precursor Synthesis cluster_benchmark Benchmark Final Product Synthesis cluster_comparison Comparison Metrics start_pat Starting Materials: 2-chloro-4-nitropyridine N-oxide, Fe powder, Acetic Acid reaction_pat Reaction: Reduction start_pat->reaction_pat product_pat Product: 4-chloropyridin-2-amine reaction_pat->product_pat metrics Yield Purity Reaction Time Temperature Reagents Scale reaction_pat->metrics start_bench Starting Materials: 4-chloropyridin-2-amine, Pyrrolidine, Pd catalyst, Ligand, Base product_pat->start_bench Key Intermediate reaction_bench Reaction: Buchwald-Hartwig Amination start_bench->reaction_bench product_bench Product: This compound reaction_bench->product_bench reaction_bench->metrics

Caption: Logical workflow for comparing the patented precursor synthesis with the benchmark final product synthesis.

Discussion

The patented method for the synthesis of 4-chloropyridin-2-amine is a robust, high-yielding industrial process designed for large-scale production.[1] It utilizes inexpensive and readily available reagents like iron powder and acetic acid. The reported yield of 91.3% is excellent for an industrial process.[1]

The benchmark Buchwald-Hartwig amination for the synthesis of this compound is a versatile and widely used laboratory method for constructing C-N bonds. While the yield of 82% is good for a laboratory-scale reaction, the use of a palladium catalyst and a specialized phosphine ligand (BINAP) adds to the cost and complexity, particularly for larger-scale synthesis. These reagents can also present challenges in terms of removal from the final product to meet pharmaceutical purity standards.

Conclusion

For researchers focused on the discovery and development of novel compounds, the benchmark Buchwald-Hartwig amination provides a reliable and adaptable method for the synthesis of this compound and its analogs on a laboratory scale. For process development and manufacturing, the principles of the patented method for the precursor—utilizing cost-effective reagents and demonstrating high throughput—offer a valuable framework. The choice between these methodologies will ultimately depend on the specific goals of the research or production campaign, balancing factors of cost, scale, and purity requirements.

References

A Methodological Guide to the Cytotoxicity and Preliminary Safety Assessment of Novel Compounds: Using 4-(Pyrrolidin-1-yl)pyridin-2-amine as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this publication, publicly available research data specifically detailing the in vitro cytotoxicity and preliminary safety assessment of "4-(Pyrrolidin-1-yl)pyridin-2-amine" is not available. This guide, therefore, serves as a comprehensive framework for researchers to conduct such an evaluation for this and other novel chemical entities. It provides detailed experimental protocols, illustrative data presentation, and visualization of workflows and biological pathways based on established methodologies in preclinical drug development.

The evaluation of the cytotoxic potential of new chemical entities (NCEs) is a critical early step in the drug discovery process. In vitro cytotoxicity assays are fundamental for screening compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[1][2] This guide outlines a standard approach for assessing the in vitro cytotoxicity and preliminary safety of a novel compound, using "this compound" as a representative example.

Data Presentation: Comparative Cytotoxicity Analysis

A primary goal of initial screening is to quantify a compound's cytotoxic effect, typically by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[3][4] A lower IC50 value indicates greater potency.[3] Data should be presented in a clear, tabular format, comparing the test compound's activity across multiple cell lines and against a known positive control, such as Doxorubicin.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell LineCell TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Human Breast Adenocarcinoma25.4 ± 2.10.9 ± 0.1
A549Human Lung Carcinoma38.2 ± 3.51.2 ± 0.2
HepG2Human Liver Carcinoma45.1 ± 4.01.5 ± 0.3
HEK293Human Embryonic Kidney (Non-cancerous)> 1005.8 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments. A higher IC50 value in a non-cancerous cell line like HEK293 relative to cancer cell lines can suggest some level of selectivity.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of findings. Below are standard protocols for two widely used in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

Materials:

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Selected cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.[7]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[8]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10]

Materials:

  • 96-well flat-bottom plates

  • Test compound

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Selected cell lines

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[12]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the high and low controls.

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a novel chemical entity.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Interpretation & Next Steps start Select Relevant Cell Lines (e.g., Cancer and Non-cancerous) treatment Compound Treatment (Serial Dilutions) start->treatment assay Perform Cytotoxicity Assay (e.g., MTT or LDH) treatment->assay readout Measure Absorbance (Spectrophotometer) assay->readout calculate Calculate % Cell Viability readout->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 compare Compare IC50 Values (Across cell lines, vs. control) ic50->compare safety Preliminary Safety Assessment compare->safety moa Mechanism of Action Studies compare->moa

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathway: Intrinsic Apoptosis

Should a compound demonstrate significant cytotoxicity, subsequent studies may investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The intrinsic (mitochondrial) pathway is a key apoptotic signaling cascade.[7]

G compound Cytotoxic Compound (e.g., this compound) stress Cellular Stress / DNA Damage compound->stress p53 p53 Activation stress->p53 bax Bax/Bak Upregulation p53->bax mito Mitochondrion bax->mito cyt_c Cytochrome c Release mito->cyt_c apoptosome Apoptosome Formation cyt_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9_active Caspase-9 apoptosome->cas9_active cas9 Pro-Caspase-9 cas9->apoptosome cas3_active Caspase-3 cas9_active->cas3_active cas3 Pro-Caspase-3 cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Preliminary Safety Assessment

Following initial in vitro cytotoxicity screening, a preliminary safety assessment is necessary to evaluate the potential for adverse effects before considering in vivo studies.[14] This typically involves a tiered approach:

  • In Vitro Safety Pharmacology:

    • hERG Channel Assay: To assess the risk of cardiac arrhythmia.

    • Receptor Profiling: Screening against a panel of common off-targets (e.g., GPCRs, kinases) to identify potential side effects.

    • Genotoxicity Assays: In vitro tests like the Ames test (bacterial reverse mutation) and chromosome aberration assays to evaluate mutagenic potential.

  • In Vivo Acute Toxicity Studies:

    • If the in vitro profile is favorable, acute toxicity studies in two rodent species are often conducted. These studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

This structured approach allows for early identification of potential liabilities, enabling informed decisions on which compounds should progress through the drug development pipeline.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for 4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8) is not extensively available in public records.[1] The following guidance is based on the safety information for the structurally similar compound, 4-(Pyrrolidin-1-yl)pyridine, and general best practices for handling laboratory chemicals. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Always wear appropriate personal protective equipment as detailed below. Avoid direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.[3][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact. Gloves should be inspected for integrity before each use.
Skin and Body Protection Flame-retardant lab coat and appropriate protective clothing.[3][5]Protects skin from accidental spills and splashes.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3]Required if exposure limits are exceeded or if working outside a fume hood.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit, safety shower, and eyewash station are readily accessible.[6][7]

    • Confirm the proper functioning of the chemical fume hood.[8]

  • Handling:

    • Wear all required PPE before handling the compound.

    • Use with adequate ventilation to minimize dust generation and accumulation.[2]

    • Keep the container tightly closed when not in use.[2][7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][7]

    • Store away from incompatible substances such as strong oxidizing agents and acids.[9]

    • The compound may be light-sensitive and air-sensitive; consider storing under an inert atmosphere.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its containers must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6]

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing the compound in a designated, leak-proof, and shatter-proof container (e.g., high-density polyethylene or glass).[6]

    • Solid Waste: Collect contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) in a separate, sealable, and puncture-resistant container.[6]

  • Labeling:

    • Clearly label all waste containers as "Hazardous Waste" and include the full chemical name.[6]

  • Storage of Waste:

    • Store waste containers in a designated hazardous waste accumulation area that is cool and dry.[6]

    • Do not mix this waste with other chemical waste unless compatibility has been confirmed.[6]

  • Final Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.